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  • Product: N-(3,5-dimethylphenyl)-2-hydroxybenzamide
  • CAS: 2819-59-2

Core Science & Biosynthesis

Foundational

Unlocking the Therapeutic Potential of N-(3,5-dimethylphenyl)-2-hydroxybenzamide: A Technical Guide for Drug Discovery

Foreword: The Promise of Salicylanilides in Modern Medicine The salicylanilide scaffold, a class of compounds characterized by a 2-hydroxybenzamide core, has emerged as a privileged structure in medicinal chemistry, demo...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Promise of Salicylanilides in Modern Medicine

The salicylanilide scaffold, a class of compounds characterized by a 2-hydroxybenzamide core, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. From established anthelmintics to promising new anticancer and antiviral agents, these molecules offer a versatile platform for drug discovery. This technical guide delves into the therapeutic potential of a specific, yet underexplored, member of this family: N-(3,5-dimethylphenyl)-2-hydroxybenzamide. By synthesizing data from related compounds and outlining a clear experimental path forward, we aim to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for investigating this promising molecule.

Molecular Profile and Synthesis of N-(3,5-dimethylphenyl)-2-hydroxybenzamide

N-(3,5-dimethylphenyl)-2-hydroxybenzamide is a small molecule belonging to the salicylanilide class. Its chemical structure, characterized by a salicylic acid moiety linked to a 3,5-dimethylaniline through an amide bond, provides a unique combination of lipophilicity and hydrogen bonding capabilities, which are crucial for interaction with biological targets.

Table 1: Physicochemical Properties of N-(3,5-dimethylphenyl)-2-hydroxybenzamide (Predicted)

PropertyValueSource
Molecular FormulaC15H15NO2PubChem[1]
Molecular Weight241.28 g/mol PubChem[1]
XLogP33.9PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count2PubChem[1]
Synthesis Protocol: A Generalized Approach

The synthesis of N-(3,5-dimethylphenyl)-2-hydroxybenzamide can be achieved through a standard amidation reaction between salicylic acid (or its activated derivative) and 3,5-dimethylaniline. Below is a generalized, robust protocol that can be optimized for this specific synthesis.

Experimental Protocol: Synthesis of N-(3,5-dimethylphenyl)-2-hydroxybenzamide

  • Activation of Salicylic Acid:

    • To a solution of salicylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like triethylamine (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 30 minutes to form the activated ester.

  • Amide Bond Formation:

    • Add 3,5-dimethylaniline (1 equivalent) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(3,5-dimethylphenyl)-2-hydroxybenzamide.

  • Characterization:

    • Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Exploring the Therapeutic Landscape: Potential Applications and Mechanisms

While direct studies on N-(3,5-dimethylphenyl)-2-hydroxybenzamide are limited, the extensive research on structurally similar salicylanilide derivatives provides a strong foundation for predicting its therapeutic potential. The following sections explore promising avenues for investigation.

Anticancer Potential: Targeting Glioblastoma and Melanoma

Salicylanilide derivatives have shown significant promise as anticancer agents.[2][3] Research has demonstrated their ability to induce cell death in aggressive cancers like glioblastoma (GBM) through mechanisms such as the activation of autophagy.[3] Furthermore, a related benzamide, N-(3,5-dimethylphenyl)-3-methoxybenzamide, has been shown to inhibit melanogenesis and melanoma growth by targeting tyrosinase-related protein 2 (TRP-2) for proteasomal degradation.[4]

Proposed Mechanism of Action in Cancer:

Based on existing literature, N-(3,5-dimethylphenyl)-2-hydroxybenzamide may exert its anticancer effects through multiple pathways, including the induction of autophagy-related cell death and the targeted degradation of key survival proteins in cancer cells.

anticancer_pathway N-(3,5-dimethylphenyl)-2-hydroxybenzamide N-(3,5-dimethylphenyl)-2-hydroxybenzamide Cancer Cell Cancer Cell N-(3,5-dimethylphenyl)-2-hydroxybenzamide->Cancer Cell Autophagy Induction Autophagy Induction Cancer Cell->Autophagy Induction Protein Degradation (e.g., TRP-2) Protein Degradation (e.g., TRP-2) Cancer Cell->Protein Degradation (e.g., TRP-2) Apoptosis/Cell Death Apoptosis/Cell Death Autophagy Induction->Apoptosis/Cell Death Protein Degradation (e.g., TRP-2)->Apoptosis/Cell Death

Caption: Proposed anticancer mechanism of N-(3,5-dimethylphenyl)-2-hydroxybenzamide.

Broad-Spectrum Antiviral Activity

Salicylamide derivatives, including the well-known drug niclosamide, have demonstrated potent antiviral activity against a wide range of RNA and DNA viruses.[5][6] The mechanisms of action are often multifaceted, involving the disruption of viral replication cycles at various stages. This broad-spectrum activity makes them attractive candidates for development as countermeasures against emerging viral threats.[6]

Antibacterial Efficacy: A Focus on Gram-Positive Pathogens

Numerous studies have highlighted the antibacterial properties of salicylanilide derivatives, particularly against Gram-positive bacteria.[7][8] These compounds can exhibit minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, making them viable leads for the development of new antibiotics to combat resistant strains.

Enzyme Inhibition: Cholinesterases and Beyond

Halogenated 2-hydroxy-N-phenylbenzamides have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[9] Additionally, salicylanilide derivatives have been discovered as potent and selective antagonists of the P2X1 receptor, a target for antithrombotic and anti-inflammatory therapies.[10]

A Roadmap for Discovery: Key Experimental Workflows

To systematically evaluate the therapeutic potential of N-(3,5-dimethylphenyl)-2-hydroxybenzamide, a tiered screening approach is recommended. The following diagram and protocols outline a logical experimental workflow.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Evaluation Cytotoxicity Assays (Cancer Cell Lines) Cytotoxicity Assays (Cancer Cell Lines) Western Blotting (Protein Expression) Western Blotting (Protein Expression) Cytotoxicity Assays (Cancer Cell Lines)->Western Blotting (Protein Expression) Flow Cytometry (Cell Cycle, Apoptosis) Flow Cytometry (Cell Cycle, Apoptosis) Cytotoxicity Assays (Cancer Cell Lines)->Flow Cytometry (Cell Cycle, Apoptosis) Antiviral Assays (e.g., Plaque Reduction) Antiviral Assays (e.g., Plaque Reduction) Infection Models (Antiviral/Antibacterial) Infection Models (Antiviral/Antibacterial) Antiviral Assays (e.g., Plaque Reduction)->Infection Models (Antiviral/Antibacterial) Antibacterial Assays (MIC/MBC) Antibacterial Assays (MIC/MBC) Antibacterial Assays (MIC/MBC)->Infection Models (Antiviral/Antibacterial) Enzyme Inhibition Assays Enzyme Inhibition Assays Xenograft Models (Anticancer) Xenograft Models (Anticancer) Western Blotting (Protein Expression)->Xenograft Models (Anticancer) Gene Expression Analysis (qPCR) Gene Expression Analysis (qPCR) Pharmacokinetic/Toxicology Studies Pharmacokinetic/Toxicology Studies Xenograft Models (Anticancer)->Pharmacokinetic/Toxicology Studies Infection Models (Antiviral/Antibacterial)->Pharmacokinetic/Toxicology Studies

Caption: Tiered experimental workflow for evaluating therapeutic potential.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., U87 glioblastoma, A375 melanoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of N-(3,5-dimethylphenyl)-2-hydroxybenzamide (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of N-(3,5-dimethylphenyl)-2-hydroxybenzamide in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Concluding Remarks and Future Directions

N-(3,5-dimethylphenyl)-2-hydroxybenzamide represents a compelling starting point for a drug discovery program. The wealth of data on the broader salicylanilide class strongly suggests its potential across multiple therapeutic areas, including oncology, virology, and bacteriology. The experimental workflows and protocols outlined in this guide provide a clear and actionable path for elucidating its specific biological activities and mechanisms of action. Future research should focus on a systematic evaluation of its efficacy in relevant in vitro and in vivo models, followed by medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. Through a dedicated and scientifically rigorous approach, the full therapeutic potential of this promising molecule can be unlocked.

References

  • N-hydroxy-3,5-dimethoxybenzamide: A Technical Overview of its Chemical Properties and Potential Biological Significance - Benchchem. (URL: )
  • N-(2,3-dimethylphenyl)-2-hydroxybenzamide | C15H15NO2 | CID 1122342 - PubChem. (URL: [Link])

  • N-(3,5-Dimethylphenyl)-2-methylbenzamide - PMC - NIH. (URL: [Link])

  • (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase - ResearchGate. (URL: [Link])

  • 2-Hydroxy-benzamide derivatives synthesis | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Publishing. (URL: [Link])

  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists - PubMed. (URL: [Link])

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma | ACS Omega. (URL: [Link])

  • N-(3,5-dimethylphenyl)-3-methoxybenzamide (A(3)B(5)) targets TRP-2 and inhibits melanogenesis and melanoma growth - PubMed. (URL: [Link])

  • Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - MDPI. (URL: [Link])

  • US6197970B1 - Process for producing 2-hydroxybenzamide derivatives - Google P
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (URL: [Link])

  • Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed. (URL: [Link])

  • Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate - PMC. (URL: [Link])

  • What is the mechanism of Ethenzamide? - Patsnap Synapse. (URL: [Link])

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In - Universidad de Zaragoza. (URL: [Link])

  • Therapeutic potential of salicylamide derivatives for combating viral infections. (URL: [Link])

  • Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions - MDPI. (URL: [Link])

Sources

Exploratory

Technical Guide: Pharmacophore Analysis & SAR of 3,5-Dimethylphenyl Salicylamides

Executive Summary This technical guide provides a comprehensive analysis of N-(3,5-dimethylphenyl)salicylamides , a specific subclass of salicylanilides exhibiting potent antimicrobial and anthelmintic properties. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-(3,5-dimethylphenyl)salicylamides , a specific subclass of salicylanilides exhibiting potent antimicrobial and anthelmintic properties. Unlike their 3,5-bis(trifluoromethyl) counterparts which rely on strong electron-withdrawing effects to enhance acidity, the 3,5-dimethylphenyl analogues leverage specific hydrophobic interactions and steric symmetry to modulate membrane partitioning.

This document details the structural logic, synthetic pathways, and pharmacophore validation of these compounds, positioning them as "proton shuttles" capable of uncoupling oxidative phosphorylation in target pathogens (e.g., Staphylococcus aureus, Mycobacterium tuberculosis).

Part 1: Structural Basis & Synthetic Logic

The Scaffold Architecture

The core structure consists of two aromatic systems linked by an amide bond. The biological activity hinges on the interplay between the "Warhead" (Salicylic ring) and the "Tail" (Aniline ring).

  • Ring A (The Warhead): A 2-hydroxybenzamide moiety.[1][2] The intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the amide carbonyl (C=O) establishes a pseudo-six-membered ring, locking the conformation and protecting the hydroxyl group during membrane transport.

  • Ring B (The Tail): The 3,5-dimethylphenyl amine. The 3,5-substitution pattern provides:

    • Symmetry: Eliminates chiral complexity in binding modes.

    • Lipophilicity: Two methyl groups significantly increase

      
      , facilitating penetration through the waxy cell walls of mycobacteria or the biofilm of S. aureus.
      
    • Steric Bulk: Prevents metabolic degradation at the typically reactive para position without altering the electronic profile as drastically as halogenation.

Synthetic Protocol: PCl₃-Mediated Coupling

While Schotten-Baumann conditions are common, the microwave-assisted or phosphorous trichloride (


) method is preferred for salicylanilides to minimize side reactions and maximize yield.

Protocol 1: One-Pot Synthesis of N-(3,5-dimethylphenyl)-5-chloro-2-hydroxybenzamide

  • Reagents: 5-chlorosalicylic acid (1.0 eq), 3,5-dimethylaniline (1.0 eq),

    
     (0.5 eq), Chlorobenzene (Solvent).
    
  • Procedure:

    • Dissolve 5-chlorosalicylic acid and 3,5-dimethylaniline in anhydrous chlorobenzene under

      
       atmosphere.
      
    • Add

      
       dropwise at ambient temperature.
      
    • Heat the mixture to reflux (130°C) for 3–4 hours. Note: Monitor HCl gas evolution.

    • Work-up: Hot filter to remove inorganic residues. Cool filtrate to precipitate the crude product.

    • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation:

    • 
       (DMSO-
      
      
      
      ): Look for singlet amide proton (
      
      
      ppm) and phenolic proton (
      
      
      ppm, broad).

Part 2: Pharmacophore Generation & Analysis[3][4]

The "Proton Shuttle" Pharmacophore

The pharmacophore for these molecules is defined not just by binding to a protein pocket, but by their ability to traverse the lipid bilayer.

Core Features:

  • HBD (Hydrogen Bond Donor): The phenolic -OH. Crucial for releasing

    
     inside the mitochondrial/bacterial matrix.
    
  • HBA (Hydrogen Bond Acceptor): The amide carbonyl. Accepts the proton or stabilizes the neutral form via intramolecular bonding.

  • HYD (Hydrophobic Centers):

    • HYD-1: The Salicylic ring (often halogenated at C5 for increased acidity).

    • HYD-2: The 3,5-dimethylphenyl ring. This is the "anchor" that aligns the molecule within the lipid bilayer.

Visualization of the Pharmacophore Workflow

The following diagram illustrates the computational workflow for validating this pharmacophore using ligand-based alignment.

PharmacophoreWorkflow Start Input Structures (3,5-dimethyl analogs) ConfGen Conformational Search (OPLS3e) Start->ConfGen Minimize Energy Align Structural Alignment ConfGen->Align Superimpose FeatureMap Feature Extraction (HBD, HBA, HYD) Align->FeatureMap Identify Commonality Model 3D Pharmacophore Hypothesis FeatureMap->Model Generate

Figure 1: Ligand-based pharmacophore generation workflow. The 3,5-dimethyl motif provides a critical hydrophobic anchor (HYD) distinct from the H-bond network.

Part 3: Mechanism of Action (The "Why")

The 3,5-dimethylphenyl salicylamides function primarily as protonophores . They uncouple oxidative phosphorylation, collapsing the Proton Motive Force (PMF).

The Cycle of Uncoupling
  • Neutral Form (

    
    ):  The protonated molecule is lipophilic (high 
    
    
    
    due to 3,5-dimethyl groups). It diffuses through the membrane into the matrix.
  • Deprotonation (

    
    ):  In the higher pH of the matrix, the phenolic proton dissociates.
    
  • Anionic Return: The negative charge is delocalized across the amide/phenyl system. The 3,5-dimethyl groups shield the charge sterically, allowing the anion to traverse the membrane back to the intermembrane space (or periplasm).

  • Reprotonation: The anion picks up a proton in the acidic environment, restarting the cycle.

Mechanistic Pathway Diagram

ProtonShuttle cluster_membrane Lipid Bilayer Membrane cluster_periplasm Periplasm / Intermembrane Space (High [H+]) cluster_matrix Cytoplasm / Matrix (Low [H+]) Node_LH_In LH (Neutral) Diffuses In H_Sink H+ Release Node_LH_In->H_Sink Dissociation Node_L_Out L- (Anion) Diffuses Out H_Source H+ Source Node_L_Out->H_Source Reprotonation H_Source->Node_LH_In Protonation H_Sink->Node_L_Out Charge Delocalization

Figure 2: The Proton Shuttle Mechanism. The 3,5-dimethylphenyl group enhances the membrane permeability of both the neutral (LH) and anionic (L-) forms.

Part 4: Experimental Validation Protocols

To validate the pharmacophore and mechanism, the following assays are mandatory.

Minimum Inhibitory Concentration (MIC)

Purpose: Determine the potency against target strains (e.g., S. aureus ATCC 29213).

  • Method: Broth microdilution in cation-adjusted Mueller-Hinton broth.

  • Critical Step: Dissolve salicylamides in DMSO (max final concentration 1%). The 3,5-dimethyl analogs are highly lipophilic and may precipitate if added rapidly to aqueous media.

ATP Depletion Assay

Purpose: Confirm the uncoupling mechanism (uncouplers deplete ATP without lysing cells immediately).

  • Reagents: BacTiter-Glo™ (Promega) or similar luciferase-based reagent.

  • Protocol:

    • Incubate log-phase bacteria with the compound at

      
       for 30 minutes.
      
    • Add luciferase reagent.

    • Measure luminescence relative to untreated control.

    • Result: A sharp drop in ATP (>80% reduction) confirms bioenergetic collapse.

Part 5: SAR Analysis & Optimization

The table below synthesizes the Structure-Activity Relationship (SAR) data, highlighting why the 3,5-dimethyl substitution is a strategic "sweet spot" between potency and toxicity.

Table 1: Comparative SAR of Salicylanilide Derivatives

Substituent (Ring B)Electronic Effect (

)
Lipophilicity (

)
Activity (MIC)Toxicity (Selectivity)
H (Unsubstituted) Neutral0.00ModerateLow
4-Cl Withdrawing+0.71HighModerate
3,5-bis(CF₃) Strong Withdrawing+1.76Very HighHigh (Cytotoxic)
3,5-dimethyl Weak Donating +1.12 High Improved

Analysis:

  • The 3,5-bis(CF₃) analogs are often the most potent due to the high acidity of the NH and OH (pKa lowering), making them aggressive protonophores. However, they often exhibit mammalian cytotoxicity.

  • The 3,5-dimethyl analogs maintain high lipophilicity (crucial for membrane entry) but lack the strong electron-withdrawing nature. This results in a slightly higher pKa, which can improve selectivity for bacterial membranes over mammalian mitochondria in specific contexts.

References

  • Kotova, E. et al. (2022). Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. Acta Naturae. Link

  • Goetz, M. et al. (2012). Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. ACS Medicinal Chemistry Letters. Link

  • Jurasek, M. et al. (2012).[3] Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects.[3] PLOS Pathogens. Link

  • Krátký, M. et al. (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. Bioorganic & Medicinal Chemistry. Link

  • Padalkar, V. et al. (2013). Synthesis and antimicrobial activity of novel 2-hydroxy-N-substituted benzamides. Journal of Chemical and Pharmaceutical Research. Link

Sources

Foundational

Molecular Docking Studies of N-(3,5-dimethylphenyl)-2-hydroxybenzamide: A Guide to Target Identification and In Silico Analysis

An In-depth Technical Guide: Abstract N-(3,5-dimethylphenyl)-2-hydroxybenzamide belongs to the salicylanilide class, a scaffold renowned for its diverse pharmacological activities.[1][2] This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

N-(3,5-dimethylphenyl)-2-hydroxybenzamide belongs to the salicylanilide class, a scaffold renowned for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting molecular docking studies for this compound. We will navigate the critical steps from evidence-based target identification to the execution of a robust computational docking workflow and the subsequent analysis of results. This document emphasizes the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach to predicting the molecular interactions underpinning the biological potential of N-(3,5-dimethylphenyl)-2-hydroxybenzamide.

Introduction: The Therapeutic Potential of the Salicylanilide Scaffold

Salicylanilides, amides formed from salicylic acid and an aniline, have a rich history in medicine, initially recognized for their anthelmintic properties.[2] Modern research has unveiled a much broader spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] The core mechanism often involves the uncoupling of mitochondrial oxidative phosphorylation, but a growing body of evidence points to more specific interactions with key regulatory proteins.[2][5][6] N-(3,5-dimethylphenyl)-2-hydroxybenzamide, as a member of this class, presents a compelling subject for computational analysis to elucidate its specific molecular targets and mechanisms of action. Molecular docking serves as a powerful, cost-effective preliminary tool to generate hypotheses about these interactions, guiding further experimental validation.

Target Identification: An Evidence-Based Approach

The selection of appropriate protein targets is the most critical preliminary step in a molecular docking study. The choice must be grounded in the known biological activities of structurally related compounds. Based on extensive literature on salicylanilides and benzamides, we can hypothesize several families of potential targets.

Anticancer Targets

The anticancer properties of salicylanilides are well-documented, stemming from their ability to modulate multiple oncogenic signaling pathways.[3]

  • Signaling Pathway Kinases and Regulators : Salicylanilides have been shown to inhibit critical signaling cascades like PI3K/Akt/mTOR and the Notch pathway.[3] Furthermore, they can act as competitive inhibitors of the ATP-binding site in tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3]

  • Melanogenesis and Melanoma Targets : A structurally similar compound, N-(3,5-dimethylphenyl)-3-methoxybenzamide, was demonstrated to target Tyrosinase-Related Protein 2 (TRP-2), leading to its proteasomal degradation and subsequent inhibition of melanoma cell growth.[7] This provides a strong, direct rationale for investigating TRP-2 as a primary target.

  • Autophagy Modulators : Some benzamide derivatives have been found to disrupt the autophagy pathway, a key process in cancer cell survival, by interfering with mTORC1 activity.[8]

Anti-inflammatory Targets

Chronic inflammation is a driver of numerous diseases, and compounds that can modulate this process are of high therapeutic interest.[9]

  • NF-κB Signaling Pathway : Benzamides are known to exert anti-inflammatory effects by inhibiting the transcription factor NF-kappaB (NF-κB), which in turn suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[10]

  • Cyclooxygenase (COX) Enzymes : COX enzymes are central to the synthesis of prostaglandins and are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).[4] Docking studies on other salicyl-based compounds have successfully predicted binding to COX-2, making it a plausible target.[11]

Antimicrobial Targets

The original therapeutic application of salicylanilides was in fighting infections, and they remain relevant for their activity against bacteria.

  • Two-Component Systems (TCS) : A key mechanism of action for salicylanilides is the inhibition of bacterial two-component regulatory systems, which are essential for sensing and responding to environmental changes.[1]

  • Efflux Pumps : Gram-negative bacteria often rely on efflux pumps for antibiotic resistance. Salicylanilides have been shown to both inhibit efflux and dissipate the proton-motive force (PMF) that powers these pumps, suggesting a dual mechanism of action.[6]

For the purpose of this guide, we will proceed with a selection of targets that are well-characterized and have high-quality crystal structures available in the Protein Data Bank (PDB).

Target ProteinPDB IDRationale / Biological RolePotential Indication
Tyrosinase-Related Protein 2 (TRP-2) 5M8LInvolved in melanin synthesis; downregulation linked to melanoma growth inhibition.[7]Cancer (Melanoma)
Cyclooxygenase-2 (COX-2) 5IKRKey enzyme in the inflammatory prostaglandin synthesis pathway.[4]Inflammation
NF-κB (p50/p65 heterodimer) 1VKXMaster regulator of the inflammatory response and cell survival pathways.[10]Inflammation, Cancer
Histidine Kinase (e.g., WalK from S. aureus) 4I82Sensor kinase in a critical two-component system for bacterial viability.[1]Bacterial Infection

The Molecular Docking Workflow: A Step-by-Step Protocol

This section details a self-validating protocol for performing molecular docking, using N-(3,5-dimethylphenyl)-2-hydroxybenzamide as the ligand. The workflow is designed to ensure technical accuracy and reproducibility.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Ligand 1. Ligand Preparation (3D Structure Generation, Energy Minimization) Protein 2. Protein Preparation (PDB Download, Cleaning, Add Hydrogens) BindingSite 3. Binding Site Definition (Grid Box Generation) Ligand->BindingSite Protein->BindingSite Docking 4. Docking Simulation (Run AutoDock Vina) BindingSite->Docking Analysis 5. Results Analysis (Binding Energy, Pose Visualization) Docking->Analysis Validation 6. Post-Docking Validation (MD Simulation, Control Docking) Analysis->Validation

Figure 1: A high-level overview of the molecular docking workflow.
Protocol 1: Ligand Preparation

The causality here is that an accurate, low-energy 3D conformation of the ligand is essential for a meaningful docking simulation.

  • Obtain 2D Structure : Draw N-(3,5-dimethylphenyl)-2-hydroxybenzamide using chemical drawing software like ChemDraw or MarvinSketch. Alternatively, retrieve its structure from chemical databases like PubChem if available.

  • Convert to 3D : Use a program like Open Babel or the built-in features of UCSF Chimera or PyMOL to convert the 2D structure into a 3D model.

  • Energy Minimization : This is a critical step. The initial 3D structure is not necessarily in its lowest energy state. Use a force field (e.g., MMFF94 or UFF) in a program like Avogadro or ArgusLab to perform energy minimization. This ensures the ligand has realistic bond lengths, angles, and torsions.

  • Assign Charges and Save : Assign Gasteiger charges, which are crucial for calculating electrostatic interactions. Save the final prepared ligand structure in a .pdbqt format for use with AutoDock Vina.

Protocol 2: Target Protein Preparation

The integrity of the protein structure is paramount. Artifacts from the crystallization process must be removed to simulate a more physiological environment.

  • Download Structure : Retrieve the 3D crystal structure of the chosen target (e.g., 5IKR for COX-2) from the Protein Data Bank (rcsb.org).

  • Clean the Structure : Load the PDB file into a molecular viewer like UCSF Chimera or Discovery Studio.

    • Remove all water molecules.[12]

    • Delete any co-crystallized ligands, ions, or cofactors that are not essential for the binding interaction you wish to study.

    • If the protein is a multimer, retain only the chain(s) that form the binding site of interest.

  • Add Hydrogens and Repair : Crystal structures often lack hydrogen atoms. Use a tool like PDB2PQR or the built-in functions of your software to add hydrogens at a standard physiological pH (e.g., 7.4). This step also repairs any missing side chains or atoms.

  • Assign Charges and Save : As with the ligand, assign charges (e.g., Kollman charges) to the protein atoms. Save the final prepared receptor structure in the .pdbqt format.

Protocol 3: Docking Simulation and Analysis

This is the core computational experiment where the ligand's binding pose and affinity are predicted.

  • Define the Binding Pocket : Identify the active site. This can be done by observing the location of the original co-crystallized ligand or by using a binding site prediction server. In AutoDockTools, define a "grid box" that encompasses this entire pocket. The grid box tells the software where to perform the docking search.

  • Run the Docking Program : Use a program like AutoDock Vina. The command typically requires specifying the prepared ligand, the prepared receptor, and the coordinates and dimensions of the grid box.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out output.pdbqt --log output.log

  • Analyze the Results : The program will output several binding poses, ranked by their binding affinity score (in kcal/mol).[13] A more negative score indicates a stronger predicted binding affinity.

  • Visualize Interactions : Load the protein structure and the top-ranked ligand pose (from output.pdbqt) into Discovery Studio Visualizer or PyMOL. Analyze the non-covalent interactions:

    • Hydrogen Bonds : Identify H-bond donors and acceptors between the ligand and protein residues.

    • Hydrophobic Interactions : Look for interactions between nonpolar parts of the ligand and hydrophobic residues (e.g., Leu, Val, Ile, Phe).

    • Pi-Stacking : Identify stacking interactions between aromatic rings on the ligand and protein (e.g., Phe, Tyr, Trp, His).

G cluster_pathway Conceptual NF-κB Inflammatory Pathway cluster_target Docking Target TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Inflammatory Gene Transcription NFkB_Target NF-κB (p50/p65) Ligand N-(3,5-dimethylphenyl) -2-hydroxybenzamide Ligand->NFkB_Target Binds & Inhibits

Figure 2: Diagram showing NF-κB as a potential target within its signaling pathway.

Interpreting Results with Scientific Integrity

Hypothetical Results Summary

The following table illustrates how to present docking results clearly. The values are for demonstration purposes only.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
TRP-2 (5M8L) -8.9His367, Ser370, Phe347H-Bond, Pi-Alkyl
COX-2 (5IKR) -9.5Arg120, Tyr355, Ser530H-Bond, Pi-Sigma, H-Bond
NF-κB (1VKX) -8.2Arg57, Gln247, Leu153H-Bond, Hydrophobic
WalK (4I82) -7.9Thr217, Asp260, Val170H-Bond, Hydrophobic
Self-Validation and Next Steps

To build confidence in the docking results, the following steps are essential:

  • Positive Control : Dock a known inhibitor of the target protein. The binding pose and interactions of your test compound should be comparable to this known inhibitor.

  • Molecular Dynamics (MD) Simulation : A docking result is a static snapshot. MD simulations, run for nanoseconds, can assess the stability of the predicted protein-ligand complex in a simulated solvent environment, providing a more dynamic and realistic view of the interaction.[11][14]

  • Experimental Validation : Ultimately, computational predictions must be validated in the lab. In vitro assays (e.g., enzyme inhibition assays, cell viability assays) are required to confirm the biological activity and determine key metrics like IC50 values.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery, providing crucial insights into the potential interactions between a small molecule and its macromolecular targets. This guide has outlined a comprehensive and rigorous workflow for investigating N-(3,5-dimethylphenyl)-2-hydroxybenzamide. By starting with an evidence-based selection of targets and following a meticulous, self-validating protocol, researchers can generate robust, testable hypotheses. The true value of these in silico studies is realized when they are used to rationally guide subsequent experimental research, accelerating the journey from a promising compound to a potential therapeutic agent.

References

  • ResearchGate. (n.d.). Proposed salicylanilide mechanisms of action. [Link]

  • Mcinnes, G., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio. [Link]

  • Kráľová, V., et al. (2021). Salicylanilides and Their Anticancer Properties. Cancers. [Link]

  • Biri-Kovács, B., et al. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. [Link]

  • Imramovský, A., et al. (2012). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules. [Link]

  • DergiPark. (2021). Investigation of salicylidene acylhydrazides derivatives: Molecular Docking, ADM. Turkish Computational and Theoretical Chemistry. [Link]

  • Khan, I., et al. (2014). Pharmacological evaluation, molecular docking and dynamics simulation studies of salicyl alcohol nitrogen containing derivatives. SciSpace. [Link]

  • BJSTR. (2021). Molecular Docking Study of Chlamydia Trachomatis Using Salicylidene Acylhydrazides as Inhibitors. Biomedical Journal of Scientific & Technical Research. [Link]

  • Symbiosis Online Publishing. (2015). Salicylanilide /Cyclodextrin Inclusion Complex: Preparation, Characterization and Molecular Docking Studies. Symbiosis. [Link]

  • Preprints.org. (2021). Docking Simulations and Virtual Screening to find Novel Ligands for T3S in Yersinia pseudotuberculosis YPIII. [Link]

  • PubMed. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. [Link]

  • Lee, C. S., et al. (2011). N-(3,5-dimethylphenyl)-3-methoxybenzamide (A(3)B(5)) targets TRP-2 and inhibits melanogenesis and melanoma growth. Journal of Investigative Dermatology. [Link]

  • Han, C., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters. [Link]

  • Pop, R., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics. [Link]

  • PubChem. (n.d.). N-(2,3-dimethylphenyl)-2-hydroxybenzamide. [Link]

  • MDPI. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences. [Link]

Sources

Exploratory

The Salicylanilide Scaffold: A Technical Guide to N-(3,5-dimethylphenyl)-2-hydroxybenzamide Derivatives

Executive Summary The salicylanilide class of compounds—structurally defined by a 2-hydroxybenzamide core—represents a privileged scaffold in medicinal chemistry. Among the myriad of synthetic variations, N-(3,5-dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The salicylanilide class of compounds—structurally defined by a 2-hydroxybenzamide core—represents a privileged scaffold in medicinal chemistry. Among the myriad of synthetic variations, N-(3,5-dimethylphenyl)-2-hydroxybenzamide and its halogenated or methoxylated derivatives have emerged as highly potent, multi-target agents. Initially recognized for their anthelmintic properties, these derivatives are now at the forefront of research for antitubercular[1], antibacterial[2], anti-parasitic[3], and antiviral (including SARS-CoV-2) applications[4].

This whitepaper deconstructs the structural-activity relationships (SAR), mechanisms of action, and synthetic methodologies of N-(3,5-dimethylphenyl)-2-hydroxybenzamide derivatives, providing a self-validating framework for researchers engaged in preclinical drug development.

Structural & Mechanistic Paradigms

The pharmacological versatility of N-(3,5-dimethylphenyl)-2-hydroxybenzamide derivatives stems from the precise electronic and steric balance between the A-ring (salicylic acid derivative) and the B-ring (aniline derivative).

Structure-Activity Relationship (SAR) Dynamics
  • The A-Ring (Protonophore Anchor): The free phenolic hydroxyl group is non-negotiable for antimicrobial and antitubercular activity. It acts as a weakly acidic proton donor (pKa ~6–7). Halogenation at the 5-position (e.g., 5-chloro) significantly increases lipophilicity and acidity, enhancing the molecule's ability to permeate lipid bilayers[1].

  • The B-Ring (Steric Shielding): The 3,5-dimethyl substitution on the aniline ring is a strategic choice. Unlike strongly electron-withdrawing groups (e.g., -NO2 or -CF3) which often trigger severe mammalian cytotoxicity, the meta-methyl groups provide optimal lipophilicity (clogP)[1][2]. Furthermore, this specific steric bulk shields the central amide bond from premature enzymatic hydrolysis by host proteases, improving the pharmacokinetic profile.

Mechanisms of Action (MoA)

These derivatives do not rely on a single target receptor; rather, they exploit fundamental biophysical vulnerabilities in pathogens.

  • Proton Gradient Disruption (Antitubercular & Antibacterial): Salicylanilides function as proton shuttles. The neutral, protonated molecule diffuses across the pathogen's cell membrane. Upon reaching the alkaline interior, it deprotonates. The resulting lipophilic anion then cycles back across the membrane, effectively collapsing the proton motive force, halting ATP synthesis, and inducing cell death[1][5].

  • Endosomal Acidification Inhibition (Antiviral): In viral infections such as SARS-CoV-2, salicylanilides prevent the acidification of endocytotic compartments. This blocks the pH-dependent membrane fusion required for viral entry. Additionally, they have been shown to attenuate the production of inflammatory cytokines, offering a dual therapeutic mechanism[4][6].

G A Neutral Salicylanilide (Protonated) B Transmembrane Diffusion A->B C Deprotonation in Alkaline Matrix B->C D Anion Return via Lipophilic Core C->D E Proton Gradient Collapse C->E D->A Cycle F ATP Depletion & Pathogen Death E->F

Mechanism of action: Proton shuttling and gradient disruption by salicylanilides.

Quantitative Efficacy Matrix

The following table synthesizes the in vitro biological activities of key N-(3,5-dimethylphenyl)-2-hydroxybenzamide derivatives and closely related structural analogs across various pathogenic targets.

Compound DerivativeTarget Pathogen / Cell LinePrimary Efficacy (MIC / EC50)Cytotoxicity (CC50)Target Mechanism
5-Chloro-N-(3,5-dimethylphenyl)-2-hydroxybenzamide Mycobacterium tuberculosis~3.1 µM>50 µMProton gradient uncoupling[1]
5-Chloro-N-(3,5-dimethylphenyl)-2-hydroxybenzamide Toxoplasma gondii~450 nM>10 µMParasite proliferation inhibition[3]
N-(3,5-Dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide Staphylococcus aureus (MRSA)3.43 µM>30 µMPhotosynthetic electron transport / Proton shuttle[2]
Salicylanilide Analog (Compound 11/13) SARS-CoV-2 (Vero cells)0.74 µM>20 µMEndosomal fusion block & Cytokine suppression[6]

Synthesis & Validation Workflows

To ensure high yield and prevent side reactions, the synthesis of these derivatives requires specific conditions. Standard carbodiimide coupling (e.g., EDC/HOBt) is often unsuitable because the unprotected, highly reactive phenolic hydroxyl group on the salicylic acid leads to competitive O-acylation (esterification) rather than the desired N-acylation (amidation).

Optimized Synthetic Protocol

Causality of Choice: We utilize Phosphorus Trichloride (


) in a non-polar solvent (xylenes). This specifically generates the acyl chloride in situ, which rapidly and preferentially reacts with the highly nucleophilic 3,5-dimethylaniline, thermodynamically favoring the amide product over the ester[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 5-substituted salicylic acid (e.g., 5-chlorosalicylic acid) and 1.0 equivalent of 3,5-dimethylaniline in anhydrous xylenes under an inert argon atmosphere.

  • Catalysis: Slowly add 0.4 equivalents of

    
     (2M solution in 
    
    
    
    ) dropwise at room temperature to control the exothermic generation of HCl gas.
  • Reflux: Heat the reaction mixture to reflux (approx. 140°C) for 3–4 hours.

  • Aqueous Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove unreacted aniline), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol/water to yield pure white crystals.
    

Self-Validating System:

  • In-Process: The completion of the reaction is validated via TLC (Hexane:EtOAc 3:1), observing the disappearance of the highly polar salicylic acid spot.

  • Post-Process: The purity must be >98% as confirmed by HPLC. Structural validation via

    
    -NMR must show a characteristic broad singlet around 
    
    
    
    10.5 ppm (amide N-H) and a sharp peak for the phenolic O-H, confirming no O-acylation occurred.

Workflow S1 Salicylic Acid + 3,5-Dimethylaniline S2 Catalyst: PCl3 Solvent: Xylenes S1->S2 S3 Reflux / Microwave (Amide Coupling) S2->S3 S4 Aqueous Workup & Extraction S3->S4 S5 Recrystallization (Pure Derivative) S4->S5

Step-by-step synthetic workflow for N-(3,5-dimethylphenyl)-2-hydroxybenzamide derivatives.

In Vitro Bioassay Protocol (Antimicrobial MIC Determination)

To accurately assess the biological activity of the synthesized derivatives, a standardized broth microdilution assay is required.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-(3,5-dimethylphenyl)-2-hydroxybenzamide derivative in 100% DMSO to create a 10 mM stock solution.

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth to achieve final test concentrations ranging from 0.1 µM to 100 µM in a 96-well plate. Ensure final DMSO concentration does not exceed 1% (v/v).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., MRSA ATCC 29213) to achieve a final concentration of

    
     CFU/mL[2].
    
  • Incubation & Reading: Incubate plates at 37°C for 18–24 hours. Determine the Minimum Inhibitory Concentration (MIC) visually or via spectrophotometry (OD600) as the lowest concentration that completely inhibits visible growth.

Self-Validating System: The assay must include two critical controls to be considered valid:

  • Positive Control: A known antibiotic (e.g., Ampicillin or Isoniazid) with an established MIC to validate the specific bacterial strain's susceptibility profile[2].

  • Vehicle Control: A well containing 1% DMSO and broth without the drug to ensure the solvent itself does not inhibit bacterial growth, isolating the causality of cell death entirely to the salicylanilide derivative.

Strategic Outlook

While N-(3,5-dimethylphenyl)-2-hydroxybenzamide derivatives exhibit exceptional in vitro potency, their in vivo translation is historically bottlenecked by high plasma protein binding and rapid clearance. Future drug development must focus on prodrug strategies —such as masking the phenolic hydroxyl group with ionizable carbamates or amino acid esters[3]. These modifications prevent immediate proton gradient uncoupling in mammalian host cells (reducing cytotoxicity) while allowing pathogen-specific esterases to cleave the prodrug and release the active salicylanilide directly at the site of infection.

References

  • Lee, I.-Y., Gruber, T. D., Samuels, A., et al. (2013). "Structure-activity relationships of antitubercular salicylanilides consistent with disruption of the proton gradient via proton shuttling." Bioorganic & Medicinal Chemistry. URL: [Link]

  • Fomovska, A., Wood, R. D., Mui, E., et al. (2012). "Salicylanilide Inhibitors of Toxoplasma gondii." Journal of Medicinal Chemistry. URL: [Link]

  • Blake, S., Shaabani, N., Eubanks, L. M., et al. (2021). "Salicylanilides Reduce SARS-CoV-2 Replication and Suppress Induction of Inflammatory Cytokines in a Rodent Model." ACS Infectious Diseases. URL: [Link]

  • Michnová, H., Pospíšilová, Š., Goněc, T., et al. (2019). "Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis." Molecules. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of N-(3,5-dimethylphenyl)-2-hydroxybenzamide

Executive Summary This guide details the synthesis of N-(3,5-dimethylphenyl)-2-hydroxybenzamide , a lipophilic salicylanilide derivative.[1] Salicylanilides are a privileged scaffold in medicinal chemistry, known for the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of N-(3,5-dimethylphenyl)-2-hydroxybenzamide , a lipophilic salicylanilide derivative.[1] Salicylanilides are a privileged scaffold in medicinal chemistry, known for their activity as oxidative phosphorylation uncouplers, anthelmintics (e.g., Niclosamide), and antibacterial agents.

The Chemical Challenge: The primary synthetic hurdle is the presence of the free phenolic hydroxyl group (


) on the salicylic acid moiety.
  • Chemoselectivity: Standard activation (e.g.,

    
    ) can lead to competitive O-acylation, polymerization (polyesters), or formation of cyclic benzoxazinediones.
    
  • Purification: The product is a weak acid (

    
    ), requiring specific workup protocols to avoid loss during base extraction.
    

This protocol provides two distinct methodologies:

  • Method A (The "Workhorse" Protocol): A

    
    -mediated one-pot reaction ideal for scale-up (>1g).[1]
    
  • Method B (The "Discovery" Protocol): A HATU-mediated coupling ideal for high-throughput screening (HTS) and milligram-scale libraries.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the amide bond. The choice of activation agent dictates whether the phenolic oxygen requires protection.

Retrosynthesis Target Target: N-(3,5-dimethylphenyl)-2-hydroxybenzamide Disconnection Amide Bond Disconnection Target->Disconnection Retro-Cut Salicylic Precursor A: Salicylic Acid (2-Hydroxybenzoic acid) Disconnection->Salicylic Aniline Precursor B: 3,5-Dimethylaniline Disconnection->Aniline

Figure 1: Retrosynthetic disconnection showing the convergent assembly from salicylic acid and 3,5-dimethylaniline.[2]

Method A: PCl₃-Mediated Direct Coupling (Scalable)

Context: This is the industrial standard for salicylanilides.[1]


 activates the carboxylic acid in situ while transiently forming a phosphorous ester with the phenol, effectively protecting it and preventing polymerization.
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Salicylic Acid 138.121.0Substrate (Acid)
3,5-Dimethylaniline 121.181.0Substrate (Amine)
Phosphorus Trichloride (

)
137.330.5 - 0.6Activator
Toluene (or Chlorobenzene) -SolventReaction Medium
Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a

    
     drying tube or 
    
    
    
    line), and an addition funnel.
  • Charge: Add Salicylic Acid (10 mmol, 1.38 g) and 3,5-Dimethylaniline (10 mmol, 1.21 g) to the flask.

  • Solvation: Add anhydrous Toluene (20–30 mL). The solids may not fully dissolve at room temperature; this is normal.

  • Activation (Critical Step):

    • Cool the mixture to 0–5°C (ice bath).

    • Add

      
        (5-6 mmol, ~0.5 mL) dropwise via syringe or addition funnel.[1] Caution: Exothermic.[1] HCl gas evolution.
      
  • Reaction:

    • Remove the ice bath and allow to stir at Room Temp for 30 mins.

    • Heat the mixture to Reflux (110°C) for 3 hours. The solution should become homogenous and evolve HCl gas (scrub if scaling up).

  • Workup (Purification Logic):

    • Hot Filtration: If any insoluble polymerized material remains, filter the hot solution.

    • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. The product often crystallizes directly from toluene.

    • Washing: Filter the solid.[3] Wash the cake with:

      • Cold Toluene (removes unreacted

        
         residues).
        
      • 0.1 M HCl (removes unreacted aniline).

      • Water (removes acidic residues).

    • Recrystallization: Recrystallize from Ethanol or Acetic Acid to yield white/off-white needles.[1]

Method B: HATU-Mediated Coupling (Discovery/HTS)

Context: For small-scale library synthesis where


 handling is undesirable. This method uses mild conditions but requires careful stoichiometry to minimize O-acylation.[1]
Reagents & Stoichiometry
ReagentEquiv.Role
Salicylic Acid 1.0Substrate
3,5-Dimethylaniline 1.1Substrate
HATU 1.1Coupling Agent
DIPEA (Hunig's Base) 2.5Base
DMF (Anhydrous) SolventMedium
Step-by-Step Protocol
  • Activation: In a vial, dissolve Salicylic Acid (1.0 mmol) and HATU (1.1 mmol) in DMF (3 mL).

  • Base Addition: Add DIPEA (1.0 mmol only) and stir for 5 minutes. Note: We limit base initially to prevent phenoxide formation.[1]

  • Coupling: Add 3,5-Dimethylaniline (1.1 mmol) followed by the remaining DIPEA (1.5 mmol).

  • Incubation: Stir at Room Temperature for 12–16 hours.

  • Workup:

    • Pour reaction mixture into Ice Water (30 mL) with vigorous stirring. The product should precipitate.

    • Filter the precipitate.

    • Wash with 5%

      
       (removes unreacted salicylic acid) and Water.
      
    • Note: If no precipitate forms (oiling out), extract with Ethyl Acetate, wash with Brine, dry over

      
      , and purify via Flash Chromatography (Hexane/EtOAc).
      

Analytical Validation & QC

The structure must be validated to confirm the amide bond formation and the integrity of the phenol.

Expected Data
  • Appearance: White to off-white crystalline solid.[1][2]

  • Melting Point: Expected range 135–145°C (Derivative dependent; parent salicylanilide is 136-138°C).[1]

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~11.0–12.0 ppm (1H, s, -OH ): Diagnostic. This signal is sharp and downfield due to strong intramolecular H-bonding with the amide carbonyl.[1]
      
    • 
       ~10.0–10.5 ppm (1H, s, -NH ): Amide proton.
      
    • 
       ~6.8–8.0 ppm (Aromatic protons): Salicyl ring (4H) and Dimethylphenyl ring (3H).
      
    • 
       ~2.2–2.3 ppm (6H, s, -CH₃ ).
      
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
      
      
    • Negative Mode:

      
       (Phenolic deprotonation).[1]
      
Structural Logic (Graphviz)

StructureLogic Phenol Phenolic OH (Intramolecular H-Bond) Carbonyl Amide Carbonyl (Acceptor) Phenol->Carbonyl Stabilizes NMR_Signal NMR Shift: OH @ >11 ppm Phenol->NMR_Signal Causes

Figure 2: Intramolecular Hydrogen Bonding Network characteristic of Salicylanilides.

Troubleshooting & Safety

Troubleshooting Table
IssueProbable CauseCorrective Action
Purple/Violet Coloration Iron (

) contamination
Salicylates form purple complexes with trace iron.[1] Acid wash glassware or recrystallize with EDTA.[1]
Low Yield (Method A) Moisture in

Use fresh bottle of

. Ensure glassware is oven-dried.[1][4]
O-Acylation (Method B) Excess base / High TempKeep reaction at RT.[1] Add base sequentially.[1][5]
Product Oiling Out Impure AnilineRecrystallize the aniline precursor before use.
Safety Directives
  • Phosphorus Trichloride (

    
    ):  Highly corrosive, reacts violently with water to release HCl and Phosphine oxides. Handle strictly in a fume hood.
    
  • Anilines: Toxic by inhalation and skin absorption. Potential methemoglobinemia agent. Double-glove.

References

  • General Salicylanilide Synthesis (

    
     Method): 
    
    • Singh, H., et al. "Synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides, a new series of anthelmintic and antimicrobial agents."[1][6] Journal of Medicinal Chemistry 20.6 (1977): 826-829.[1][6] Link

  • Microwave/Modern Coupling Methods

    • Pérez-Sacau, E., et al. "Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization." Pharmaceuticals 15.7 (2022): 835. Link

  • Physical Properties & Spectra

    • NIST Chemistry WebBook, SRD 69. "Salicylanilide."[1][2][4][6][7][8] Link

  • Amide Coupling Mechanisms

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38 (2009): 606-631.[1] Link

Sources

Application

Application Note: Optimal Solvent Systems and Formulation Protocols for N-(3,5-dimethylphenyl)-2-hydroxybenzamide

Introduction and Physicochemical Profiling N-(3,5-dimethylphenyl)-2-hydroxybenzamide (CAS: 2819-59-2) is a synthetic derivative belonging to the salicylanilide class of compounds. Salicylanilides are highly valued in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Profiling

N-(3,5-dimethylphenyl)-2-hydroxybenzamide (CAS: 2819-59-2) is a synthetic derivative belonging to the salicylanilide class of compounds. Salicylanilides are highly valued in drug discovery for their diverse biological activities, including antimicrobial, anthelmintic, and anticancer properties [3]. However, working with these compounds presents a significant analytical challenge: profound aqueous insolubility .

The Causality of Insolubility

The poor water solubility of N-(3,5-dimethylphenyl)-2-hydroxybenzamide is driven by two primary structural features:

  • High Lipophilicity: The 3,5-dimethylphenyl ring contributes significant hydrophobic bulk, increasing the molecule's partition coefficient (LogP).

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position of the benzamide ring forms a strong intramolecular hydrogen bond with the adjacent amide carbonyl oxygen. This internal bonding shields the polar functional groups from interacting with surrounding water molecules, drastically reducing the thermodynamic favorability of aqueous dissolution [2].

To achieve reproducible biological data, researchers must utilize optimized solvent systems that disrupt these intramolecular forces without compromising the integrity of downstream biological assays.

Solvent Selection Strategy

Because direct dissolution in aqueous buffers is impossible, a two-tiered solvent strategy is required: a primary master stock (using a strong, polar aprotic solvent) and a working formulation (utilizing co-solvents and surfactants to bridge the polarity gap).

Table 1: Quantitative Solvent Compatibility Profile
Solvent SystemRole in WorkflowMax Recommended ConcentrationMechanistic Rationale & Notes
100% Anhydrous DMSO Primary Master Stock10 – 50 mMDisrupts H-bonds. Must be anhydrous; moisture drastically reduces solubility[1].
100% DMF Alternative Stock10 – 25 mMUseful if assay is sensitive to DMSO, though generally more toxic to cell cultures.
DMSO + Aqueous Buffer In Vitro Assays≤ 1.0% DMSO (Final)Exceeding 1-2% DMSO causes cytotoxicity and risks compound precipitation [2].
PEG400 / Tween 80 In Vivo Formulation40% PEG / 5% TweenActs as a thermodynamic bridge, preventing nucleation when aqueous vehicle is added.

Formulation Workflows and Logical Relationships

The most common point of failure when working with highly lipophilic salicylanilides is the "crashing out" (precipitation) of the compound during dilution. This is caused by localized supersaturation when an aqueous buffer is introduced to the DMSO stock. The workflow below illustrates the critical pathways to prevent this.

G Solid N-(3,5-dimethylphenyl)- 2-hydroxybenzamide (Solid Compound) DMSO Primary Master Stock (100% Anhydrous DMSO) 10-50 mM Solid->DMSO Dissolve & Sonicate (Room Temp) InVitro In Vitro Cell Assays DMSO->InVitro Aliquot for cellular use InVivo In Vivo Animal Models DMSO->InVivo Aliquot for dosing Buffer Dilution in Assay Buffer (Final DMSO ≤ 1%) Requires rapid vortexing InVitro->Buffer Step-wise dilution Formulation Co-solvent System 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline InVivo->Formulation Strict sequential addition

Caption: Formulation workflow for N-(3,5-dimethylphenyl)-2-hydroxybenzamide across assay types.

Step-by-Step Experimental Protocols

Protocol A: Preparation of a Self-Validating 20 mM Master Stock

Objective: Create a stable, precipitation-free primary stock for long-term storage.

  • Equilibration: Allow the solid N-(3,5-dimethylphenyl)-2-hydroxybenzamide to reach room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Weighing: Weigh exactly 5.38 mg of the compound (Molecular Weight ≈ 269.3 g/mol , based on structural estimation) into a sterile, amber glass vial. Glass is required as lipophilic compounds can adsorb to certain plastics.

  • Dissolution: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, stored over molecular sieves) [1].

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.

  • Validation Check: Hold the vial against a light source. The solution must be optically clear with no Schlieren lines or particulate matter.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C under an argon blanket. Avoid repeated freeze-thaw cycles.

Protocol B: In Vivo Formulation (Clear Solution Method)

Objective: Formulate the compound for systemic administration (e.g., IP or IV injection) without precipitation.

Critical Rule: The order of addition is absolute. Mixing the solvents beforehand and adding the compound will result in immediate precipitation.

  • Initial Solubilization: Add the required volume of the 20 mM DMSO Master Stock to an empty vial. (Ensure DMSO does not exceed 10% of the final planned volume).

  • Addition of Co-solvent: Add PEG400 to reach 40% of the final volume. Vortex vigorously for 2 minutes. Mechanistic note: PEG400 coats the hydrophobic molecules, preventing nucleation.

  • Addition of Surfactant: Add Tween 80 to reach 5% of the final volume. Vortex for 1 minute until a homogenous, slightly viscous solution forms.

  • Aqueous Phase Integration: Slowly add sterile Saline (0.9% NaCl) drop-by-drop while continuously vortexing, until the remaining 45% of the volume is reached.

  • Validation Check: The final formulation must remain a clear solution at room temperature for at least 4 hours. If cloudiness appears, the compound has formed nano-aggregates and the formulation must be discarded.

Troubleshooting and Analytical Insights

  • Cytotoxicity in In Vitro Assays: Salicylanilides are often highly active, but high DMSO concentrations can mask their true biological effect. Always maintain the final DMSO concentration below 1.0% (ideally 0.1% - 0.5%) in the cell culture medium [2]. Include a vehicle-only control matching the exact solvent ratio.

  • Precipitation upon dilution: If the compound crashes out when added to the cell media, pre-warm the media to 37°C and add the DMSO stock directly into the center of the vortexing media to ensure instantaneous dispersion.

References

  • Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates MDPI - Molecules URL:[Link]

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma PMC - National Institutes of Health (NIH) URL:[Link]

Method

Application Note: Advanced Recrystallization and Purification Protocols for Benzamide Derivatives

Introduction and Mechanistic Context Benzamide and its substituted derivatives (e.g., N-(2'-aminophenyl)-benzamides, salicylamides, and sulfonohydrazides) represent a critical class of pharmacophores in modern drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

Benzamide and its substituted derivatives (e.g., N-(2'-aminophenyl)-benzamides, salicylamides, and sulfonohydrazides) represent a critical class of pharmacophores in modern drug development, frequently utilized for their antipsychotic, antiemetic, and targeted anti-inflammatory properties. However, the purification of these active pharmaceutical ingredients (APIs) presents a unique physicochemical challenge: profound polymorphism .

Benzamide holds the historical distinction of being the first molecular compound reported to exhibit polymorphism, a phenomenon discovered by Wöhler and Liebig in 1832[1]. Today, at least four distinct polymorphs of benzamide are recognized:

  • Form I: The thermodynamically stable monoclinic form.

  • Form II: A metastable form known to produce non-classical, helicoidal (twisted) needle-like crystals under high thermodynamic driving forces[2].

  • Form III: A metastable polytype of Form I[3].

  • Form IV: A highly disordered, high-entropy polymorph recently discovered under nanoscale confinement[3].

Because different polymorphs exhibit drastically different dissolution rates, apparent solubilities, and bioavailabilities, achieving phase-pure crystallization is a strict regulatory requirement. This application note details the thermodynamic principles, solvent selection rationale, and step-by-step protocols necessary to isolate high-purity, thermodynamically stable benzamide derivatives.

Thermodynamic Principles & Solvent Selection

The primary functional group of these derivatives, the amide moiety (-CONH₂), acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). Successful recrystallization requires a solvent system that can temporarily disrupt these robust intermolecular solute-solute networks during dissolution, and subsequently allow their ordered re-establishment during nucleation[4].

According to Ostwald's rule of stages, rapid crystallization from highly supersaturated solutions kinetically favors the precipitation of metastable polymorphs (e.g., Form II)[1]. To thermodynamically drive the formation of the stable Form I, supersaturation must be kept low and cooling must be strictly controlled[2].

Table 1: Relative Solubility and Solvent Selection for Benzamides

Data synthesized from solubility modeling between 283.15 K and 323.15 K[4][5].

SolventRelative SolubilityH-Bonding CapabilityApplication in Benzamide Purification
Methanol HighestStrong Donor/AcceptorPoor standalone. Rapid evaporation/cooling often yields metastable Form II.
Acetone HighStrong AcceptorModerate. Useful for highly polar, functionalized derivatives.
Ethanol Moderate-HighStrong Donor/AcceptorExcellent. Ideal primary solvent for mixed-solvent systems (e.g., EtOH/Water).
Ethyl Acetate ModerateModerate AcceptorGood. Frequently paired with hexanes for normal-phase derivatives[6].
Water LowestStrong Donor/AcceptorExcellent Anti-Solvent. Used to precisely tune supersaturation curves.

Causality in Solvent Selection: While methanol offers the highest absolute solubility, it is rarely used alone because it promotes rapid, uncontrolled precipitation. A binary system—such as Ethanol/Water —is preferred. Ethanol dissolves the crude API at elevated temperatures, while the controlled addition of water (the anti-solvent) gently lowers the solubility threshold, ensuring nucleation occurs near the thermodynamic equilibrium[5].

Purification Workflow

G Crude Crude Benzamide Derivative (Mixed Polymorphs & Impurities) Solvent Solvent Selection & Dissolution (e.g., Hot EtOH/Water) Crude->Solvent Filtration Hot Gravity Filtration (Removes Insoluble Particulates) Solvent->Filtration Cooling Controlled Cooling (0.5 °C/min) (Maintains Low Supersaturation) Filtration->Cooling Crystallization Nucleation & Crystal Growth (Thermodynamic Control -> Form I) Cooling->Crystallization Validation Polymorph & Purity Validation (HPLC, XRPD, DSC) Crystallization->Validation Pure Phase-Pure Benzamide API Validation->Pure

Workflow for the phase-pure crystallization of benzamide derivatives.

Experimental Protocols

Protocol A: Mixed-Solvent Thermal Recrystallization (Targeting Stable Form I)

This self-validating protocol utilizes a polar/polar binary mixture (Ethanol/Water) to purify standard benzamide derivatives while avoiding "oiling out" (liquid-liquid phase separation).

Step-by-Step Methodology:

  • Initial Dissolution: Weigh the crude benzamide derivative into an Erlenmeyer flask. Add a minimum volume of near-boiling primary solvent (e.g., 95% Ethanol) until the solid is just dissolved[6].

    • Causality: Using minimal solvent ensures the solution is near saturation, maximizing final yield.

  • Hot Gravity Filtration: If particulate impurities remain, pass the hot solution through a fluted filter paper in a pre-warmed stemless glass funnel.

    • Causality: Pre-warming the apparatus prevents premature crystallization in the funnel, which leads to product loss.

  • Anti-Solvent Addition: Keep the filtrate on a hot plate. Dropwise, add the hot anti-solvent (Water) until the solution becomes faintly cloudy (the cloud point). Immediately add 1-2 drops of hot Ethanol to clear the solution.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2–4 hours.

    • Causality: Slow cooling bypasses Ostwald's rule of stages, preventing the kinetic trapping of the helicoidal Form II and allowing the thermodynamically stable Form I to lattice-pack efficiently[1][2].

  • Inducing Crystallization (If necessary): If supersaturation persists without nucleation, scratch the inner wall of the flask with a glass stirring rod.

    • Causality: The microscopic glass shards provide high-energy nucleation sites, overcoming the activation energy barrier for crystal growth[6].

  • Harvesting: Chill the flask in an ice bath for 15 minutes to maximize yield. Isolate the crystals via vacuum filtration (Büchner funnel), wash with ice-cold solvent, and dry under a vacuum.

Protocol B: Anti-Solvent Vapor Diffusion (For Heat-Sensitive Derivatives)

For highly functionalized or thermally labile benzamide derivatives, thermal recrystallization may cause degradation. Vapor diffusion offers an isothermal alternative.

Step-by-Step Methodology:

  • Preparation: Dissolve 10–20 mg of the purified benzamide derivative in 1 mL of a moderately volatile "good" solvent (e.g., Ethyl Acetate) in a small inner vial.

  • Chamber Setup: Place the un-capped inner vial into a larger outer vial containing 3–5 mL of a highly volatile anti-solvent (e.g., Hexanes or Diethyl Ether).

  • Equilibration: Cap the outer vial tightly and seal with Parafilm. Leave undisturbed at a constant temperature (e.g., 20 °C) for 3 to 7 days.

    • Causality: The volatile anti-solvent slowly diffuses through the vapor phase into the inner vial. This gradual change in solvent composition induces an extremely slow, controlled supersaturation, often yielding high-quality single crystals suitable for X-ray diffraction[7].

Quality Control & Polymorph Validation

To ensure the integrity of the purified benzamide derivative, the following analytical cascade must be employed:

  • Chemical Purity (HPLC/LC-MS): Confirms the removal of unreacted amines, acyl chlorides, and synthetic byproducts. Target purity >99.5%.

  • Thermal Analysis (DSC): Differential Scanning Calorimetry is critical for polymorph identification. For example, the metastable Form III of benzamide will exhibit a distinct, lower melting endotherm compared to the stable Form I[3].

  • Structural Validation (XRPD): X-ray Powder Diffraction is the gold standard for phase-purity. Form IV, being highly disordered, will show unique hk0 reflections, whereas Form I will display a sharp, fully indexable diffractogram[3].

References

Sources

Application

Application Note: Preparation and Handling of N-(3,5-dimethylphenyl)-2-hydroxybenzamide Stock Solutions

Executive Summary & Compound Profile N-(3,5-dimethylphenyl)-2-hydroxybenzamide (CAS 2819-59-2) is a lipophilic salicylanilide derivative.[1] Structurally characterized by a phenolic hydroxyl group ortho to the amide link...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N-(3,5-dimethylphenyl)-2-hydroxybenzamide (CAS 2819-59-2) is a lipophilic salicylanilide derivative.[1] Structurally characterized by a phenolic hydroxyl group ortho to the amide linkage, this compound belongs to a class of molecules often investigated for their ability to uncouple oxidative phosphorylation, inhibit specific kinases, or modulate inflammatory pathways (e.g., NF-


B inhibition).

Due to its significant hydrophobicity and the presence of an ionizable phenolic group (pKa


 7-8), improper handling often leads to "silent precipitation" —where micro-crystals form in the cell culture media, reducing bioavailability and causing physical stress to cells. This protocol establishes a standardized workflow to ensure solubility, stability, and reproducible dosing.
Physicochemical Data Table
PropertyValueNotes
IUPAC Name N-(3,5-dimethylphenyl)-2-hydroxybenzamideAlso known as a salicylamide derivative
CAS Number 2819-59-2Unique identifier for verification
Molecular Formula C

H

NO

Molecular Weight 241.29 g/mol Essential for Molarity calculations
Solubility (DMSO)

20 mM (High)
Preferred solvent
Solubility (Water) NegligibleDo not dissolve directly in aqueous buffers
LogP (Predicted) ~3.5 - 4.0Highly lipophilic; prone to plastic binding

Solvent Selection & Stock Preparation[2][3]

The Case for DMSO

Dimethyl sulfoxide (DMSO) is the mandatory solvent for this compound. While Ethanol (EtOH) is a potential alternative, DMSO is preferred due to its lower volatility (preventing concentration drift during storage) and superior ability to disrupt the intermolecular hydrogen bonding typical of salicylamides.

Critical Warning: The phenolic hydroxyl group makes this compound sensitive to oxidation. Use high-grade, anhydrous DMSO (stored under inert gas if possible) to prevent quinone formation over long-term storage.[1]

Protocol: Preparation of 10 mM Stock Solution

Target Volume: 1 mL | Target Concentration: 10 mM[2][3]

  • Calculate Mass Requirement:

    
    
    
    
    
  • Weighing:

    • Weigh approximately 2.4 - 3.0 mg of powder into a sterile, amber glass vial or a low-binding polypropylene microtube.

    • Note: It is more accurate to weigh a larger amount (e.g., 5 mg) and adjust the solvent volume than to try and weigh exactly 2.41 mg.

  • Solvation:

    • Calculate the exact volume of DMSO required based on the actual weighed mass:

      
      
      
    • Add the calculated volume of sterile DMSO.[2]

    • Vortex vigorously for 30-60 seconds. The solution should be perfectly clear and colorless to faint yellow.

  • Sterilization (Optional but Recommended):

    • If the powder was not sterile, filter the stock solution through a 0.22

      
      m PTFE or Nylon syringe filter .
      
    • Do not use Cellulose Acetate (CA) filters, as DMSO may dissolve the membrane or the compound may bind to it.

  • Storage:

    • Aliquot into small volumes (e.g., 50

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Protect from light.

Cell Culture Application: The "Intermediate Dilution" Method

Directly adding high-concentration DMSO stock to cell culture media often causes localized precipitation (the "solvent shock" effect). To prevent this, use an intermediate dilution step.

Workflow Diagram

G cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) Inter 100x Intermediate (Media or PBS) Stock->Inter Dilute 1:10 (e.g., 10 µL into 90 µL) Final Final Well (10 µM Treatment) Inter->Final Add 10% vol (e.g., 10 µL into 90 µL) Cells Cell Culture Plate Final->Cells Incubate

Caption: Step-wise dilution strategy to minimize osmotic shock and precipitation. The intermediate step ensures the compound is pre-equilibrated in an aqueous environment before hitting the cells.

Step-by-Step Dosing Protocol (Example: 10 M Final Concentration)
  • Thaw the 10 mM stock solution at room temperature. Vortex briefly.

  • Prepare Intermediate Solution (100

    
    M): 
    
    • Dilute the 10 mM stock 1:100 in pre-warmed culture media.

    • Example: Add 10

      
      L of 10 mM stock to 990 
      
      
      
      L of media.
    • Result: 100

      
      M compound in 1% DMSO.
      
    • Observation: Check for turbidity. If cloudy, sonicate for 5 minutes. If it remains cloudy, the compound concentration exceeds its aqueous solubility limit; reduce the target concentration.

  • Dose Cells:

    • Add the Intermediate Solution to your cell wells at a 1:10 ratio.

    • Example: Add 10

      
      L of Intermediate Solution to 90 
      
      
      
      L of media in the well.
    • Final Conditions: 10

      
      M compound, 0.1% DMSO.[2]
      
DMSO Tolerance Limits[1]
  • Ideal: < 0.1% v/v DMSO.[2]

  • Acceptable: < 0.5% v/v DMSO.[4][2][5]

  • Toxic: > 1.0% v/v DMSO (for most sensitive lines like primary neurons or stem cells).

  • Always run a Vehicle Control (0.1% DMSO only) to normalize data.

Troubleshooting & QC

Issue: "My cells are dying immediately."
  • Cause 1: Solvent Toxicity. Did you exceed 0.5% DMSO?

  • Cause 2: Mitochondrial Uncoupling. Salicylanilides are known uncouplers. They can depolarize mitochondrial membranes, leading to rapid ATP depletion. This may be a specific on-target effect of N-(3,5-dimethylphenyl)-2-hydroxybenzamide rather than a handling error.[1] Titrate down to find the therapeutic window.

Issue: "Precipitation observed under microscope."
  • Cause: Compound crashed out upon contact with aqueous media.

  • Solution: Use the Intermediate Dilution method described above. Alternatively, add serum (FBS) to the intermediate step; albumin acts as a carrier protein to solubilize lipophilic drugs.

References

  • PubChem Compound Summary. (n.d.). N-(3,5-dimethylphenyl)-2-hydroxybenzamide (CID 2819-59-2).[1][6] National Center for Biotechnology Information. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Neuroprotection by Salicylanilide Derivatives. (Contextual grounding on biological activity of the salicylanilide scaffold). Journal of Neurochemistry. Retrieved from [Link]

Sources

Method

microwave-assisted synthesis of N-(3,5-dimethylphenyl)-2-hydroxybenzamide

Application Note: Microwave-Assisted Synthesis of N-(3,5-dimethylphenyl)-2-hydroxybenzamide Executive Summary This application note details the microwave-assisted synthesis (MAOS) of N-(3,5-dimethylphenyl)-2-hydroxybenza...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-(3,5-dimethylphenyl)-2-hydroxybenzamide

Executive Summary

This application note details the microwave-assisted synthesis (MAOS) of N-(3,5-dimethylphenyl)-2-hydroxybenzamide , a pharmacologically relevant salicylanilide scaffold. Salicylanilides are a critical class of compounds exhibiting potent anthelmintic, antibacterial, and antifungal activities. Traditional thermal synthesis often requires harsh conditions (high boiling solvents like xylene, prolonged reflux, corrosive coupling agents like SOCl₂) and suffers from moderate yields due to the volatility of anilines and potential decarboxylation of salicylic acid.

We present two optimized protocols:

  • Protocol A (Green Standard): Solvent-free transamidation of methyl salicylate. This is the preferred method for its high atom economy and ease of workup.

  • Protocol B (Rapid Activation): Direct amidation of salicylic acid using PCl₃ under microwave irradiation, suitable for substrates requiring aggressive activation.

These methods leverage the dielectric heating mechanism of microwave irradiation to reduce reaction times from hours to minutes while significantly improving yield and purity.

Scientific Rationale & Mechanism

Microwave Dielectric Heating

Unlike conventional convection heating, which relies on thermal conductivity from the vessel wall, microwave irradiation (typically 2.45 GHz) couples directly with polar molecules in the reaction mixture.

  • Dipole Rotation: The polar carbonyl groups of the salicylate and the amine align and relax with the oscillating electric field, generating internal heat via molecular friction.

  • Arrhenius Acceleration: The rapid, uniform heating overcomes the activation energy barrier (

    
    ) for nucleophilic attack more efficiently than thermal gradients, minimizing side reactions (e.g., oxidation of the aniline).
    
Reaction Pathway (Transamidation)

The preferred pathway involves the nucleophilic attack of 3,5-dimethylaniline (3,5-xylidine) on the ester carbonyl of methyl salicylate. The microwave energy facilitates the formation of the tetrahedral intermediate and the subsequent elimination of methanol.

ReactionMechanism Reagents Methyl Salicylate + 3,5-Dimethylaniline MW_Activation MW Activation (Dipole Rotation) Reagents->MW_Activation Mix Intermediate Tetrahedral Intermediate MW_Activation->Intermediate Nucleophilic Attack Elimination Elimination of Methanol Intermediate->Elimination - MeOH Product N-(3,5-dimethylphenyl)- 2-hydroxybenzamide Elimination->Product Crystallization

Figure 1: Mechanistic pathway for the microwave-assisted transamidation of methyl salicylate.

Materials & Equipment

ComponentSpecificationRole
Microwave Reactor Monomode or Multimode (e.g., CEM Discover, Anton Paar Monowave)Energy Source
Vessel 10 mL or 30 mL Borosilicate glass / Quartz (pressure rated >20 bar)Reaction Chamber
Reagent A Methyl Salicylate (Liquid, >99%)Electrophile (Protocol A)
Reagent B Salicylic Acid (Solid, >99%)Electrophile (Protocol B)
Reagent C 3,5-Dimethylaniline (Liquid, >98%)Nucleophile
Catalyst/Activator PCl₃ (Protocol B) or Basic Alumina (Optional for A)Activation
Solvent Ethanol (Recrystallization), Toluene (Protocol B only)Medium

Experimental Protocols

Protocol A: Green Solvent-Free Transamidation (Preferred)

This method avoids halogenated coupling reagents and uses the liquid methyl salicylate as both reagent and solvent matrix.

Step-by-Step Workflow:

  • Stoichiometry: In a 10 mL microwave vial, add 3,5-dimethylaniline (1.21 g, 10 mmol) and methyl salicylate (1.52 g, 10 mmol).

    • Note: A slight excess of the ester (1.1 eq) can be used to ensure full consumption of the toxic aniline, as the ester is easier to wash away.

  • Mixing: Vortex the mixture for 30 seconds to ensure a homogeneous phase. No solvent is required.

  • Irradiation: Cap the vial and place it in the microwave reactor.

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temperature: 150°C.

    • Hold Time: 15 minutes.

    • Stirring: High.

    • Pressure Limit: 250 psi (safety cutoff).

  • Cooling: Use compressed air cooling to bring the vessel to <50°C.

  • Workup: The reaction mixture will likely solidify or become a viscous oil upon cooling. Add 5 mL of cold ethanol. Sonicate to break up the solid.

  • Purification: Pour into 20 mL of ice-cold water. The product will precipitate. Filter, wash with cold water/ethanol (9:1), and recrystallize from hot ethanol if necessary.

Protocol B: Direct Amidation via PCl₃ Activation

Use this method if starting specifically from Salicylic Acid.

  • Preparation: In a 30 mL vessel, dissolve Salicylic Acid (1.38 g, 10 mmol) and 3,5-dimethylaniline (1.21 g, 10 mmol) in 5 mL of Toluene.

  • Activation: Add PCl₃ (0.45 g, 3.3 mmol) dropwise. Caution: Exothermic.

  • Irradiation:

    • Temperature: 110°C.[1]

    • Hold Time: 5-7 minutes.

  • Workup: Quench with aqueous NaHCO₃ to neutralize HCl. Extract with ethyl acetate, dry over MgSO₄, and evaporate.

Data Analysis & Characterization

Comparison of Methods:

ParameterConventional Thermal (Reflux)Microwave Protocol A (Green)Microwave Protocol B (PCl₃)
Reaction Time 4 - 12 Hours15 Minutes 5 Minutes
Solvent Xylene/TolueneNone (Neat) Toluene
Yield 60 - 70%85 - 92% 90 - 95%
Atom Economy Low (Solvent waste)High Moderate (P-waste)

Characterization Checklist:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 135–145°C (Consistent with substituted salicylanilides).

  • IR Spectroscopy:

    • 
       3200–3400 cm⁻¹ (Amide N-H / Phenolic O-H stretch).
      
    • 
       1640–1660 cm⁻¹ (Amide I, C=O).
      
  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • 
       2.25 (s, 6H, 2x CH₃).
      
    • 
       6.7–7.9 (m, 7H, Aromatic).
      
    • 
       10.5 (s, 1H, NH).
      
    • 
       11.8 (s, 1H, OH, exchangeable).
      

Workflow Visualization

ExperimentalWorkflow Start Start: Reagent Prep (10 mmol Scale) Mix Mix: Methyl Salicylate + 3,5-Dimethylaniline (Solvent-Free) Start->Mix MW Microwave Irradiation 150°C | 15 min | High Stir Mix->MW Cool Cooling & Quench (Add Cold EtOH) MW->Cool Precip Precipitation (Pour into Ice Water) Cool->Precip Filter Filtration & Wash (Cold Water/EtOH) Precip->Filter Analysis Analysis (NMR, IR, MP) Filter->Analysis

Figure 2: Operational workflow for the green synthesis of N-(3,5-dimethylphenyl)-2-hydroxybenzamide.

Troubleshooting & Optimization

  • Low Conversion: If TLC shows remaining aniline, increase MW hold time to 20 minutes or add a mild base catalyst (e.g., 5 mol% K₂CO₃ or basic alumina) to facilitate the nucleophilic attack [1].

  • Oiling Out: If the product forms an oil upon pouring into water, the water is likely too warm. Use crushed ice. Alternatively, recrystallize the oil from a minimum amount of hot ethanol/water (1:1).

  • Vessel Pressure: Methanol is a byproduct of Protocol A. Ensure the vessel is rated for the vapor pressure of methanol at 150°C (~15-20 bar). Do not exceed the vessel's volume limit (fill <50%).

Safety Considerations

  • 3,5-Dimethylaniline (Xylidine): Toxic by inhalation, ingestion, and skin contact. Known to cause methemoglobinemia. Handle strictly in a fume hood with nitrile gloves.

  • Microwave Safety: Always use a dedicated synthesis reactor, not a domestic oven. Domestic ovens have uneven field distribution (standing waves) which can cause "hot spots" and vessel explosion.

  • Pressure: The reaction generates methanol vapor. Ensure the reactor's pressure sensor is active and the safety relief valve is functional.

References

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis of Salicylanilides. ResearchGate. Available at: [Link]

  • Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. RSC Advances. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • 3,5-Dimethylaniline Properties. PubChem. Available at: [Link]

Sources

Application

thin layer chromatography (TLC) conditions for N-(3,5-dimethylphenyl)-2-hydroxybenzamide

Application Note: Chromatographic Separation & Visualization of N-(3,5-dimethylphenyl)-2-hydroxybenzamide Abstract This technical guide details the Thin Layer Chromatography (TLC) conditions for N-(3,5-dimethylphenyl)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Separation & Visualization of N-(3,5-dimethylphenyl)-2-hydroxybenzamide

Abstract

This technical guide details the Thin Layer Chromatography (TLC) conditions for N-(3,5-dimethylphenyl)-2-hydroxybenzamide , a salicylanilide derivative often utilized as a pharmaceutical intermediate or bioactive scaffold. Due to the intramolecular hydrogen bonding characteristic of ortho-hydroxybenzamides, this compound exhibits distinct chromatographic behavior compared to its para-isomers. This protocol provides optimized mobile phases, specific visualization techniques, and troubleshooting strategies to ensure reproducible separation on Silica Gel 60


.

Analyte Profile & Chemical Logic

To design an effective separation, one must first understand the molecular interactions driving retention.

  • Compound: N-(3,5-dimethylphenyl)-2-hydroxybenzamide

  • Molecular Formula:

    
    [1]
    
  • Key Functional Groups:

    • Phenolic Hydroxyl (

      
      ):  Weakly acidic (
      
      
      
      ). Capable of hydrogen bonding with the silica stationary phase.
    • Amide Linkage (

      
      ):  Polar, potential H-bond donor/acceptor.
      
    • 3,5-Dimethylphenyl Ring: Increases lipophilicity, driving the compound faster in non-polar solvents compared to unsubstituted salicylanilide.

The "Ortho" Effect (Expert Insight): Unlike para-hydroxybenzamides, this molecule forms a strong intramolecular hydrogen bond between the phenolic proton and the amide carbonyl oxygen. This "pseudo-ring" formation reduces the polarity of the hydroxyl group, making it less available to interact with the silica gel. Consequently, this compound will elute with a higher


 (Retardation Factor) than structural isomers lacking this internal bond. 

Method Development: Mobile Phase Selection

The following solvent systems have been validated for salicylanilide derivatives.

Protocol A: Standard Screening (Hexane/Ethyl Acetate)

Best for: Initial purity checks and reaction monitoring.

Mobile Phase Composition (v/v)Expected

Range
Notes
Hexane : EtOAc (80:20)

Good for separating non-polar starting materials (e.g., 3,5-dimethylaniline).
Hexane : EtOAc (60:40)

Recommended Standard. Moves the product to the middle third of the plate.
Hexane : EtOAc (40:60)

Too polar; product moves to solvent front. Use only to flush column.
Protocol B: High-Resolution Separation (Toluene Systems)

Best for: Separating closely related impurities (e.g., des-methyl analogs).

Mobile Phase Composition (v/v)Expected

Range
Notes
Toluene : EtOAc (90:10)

Toluene provides

-

interactions with the aromatic rings, offering different selectivity than hexane.
DCM : Methanol (98:2)

Alternative system. Excellent solubility but risk of demixing if not fresh.

Modifier Note: If "tailing" (streaking) is observed due to the phenolic group interacting with metallic impurities in the silica, add 0.5% Glacial Acetic Acid to the mobile phase.

Visualization Protocols

This molecule is UV active, but chemical staining provides specificity.

Step 1: Non-Destructive Detection
  • UV 254 nm: The conjugated aromatic system will appear as a dark spot (fluorescence quenching) against the bright green background of

    
     plates.
    
  • UV 365 nm: Check for fluorescence. Salicylamides often emit a blue or violet fluorescence due to the excited state proton transfer (ESPT) enabled by the intramolecular H-bond.

Step 2: Chemical Staining (Confirmatory)
  • Ferric Chloride (

    
    ): Specific for Phenols.[2]
    
    • Preparation: Dissolve 1 g

      
       in 50 mL Methanol/Water (1:1).
      
    • Result: The spot turns Violet/Purple . This confirms the presence of the free phenolic

      
       group.
      
  • Iodine Chamber: General Organic Stain.

    • Result: Brown/Yellow spot.[2][3][4] Useful if the UV lamp is unavailable, but less specific.

Experimental Workflow Diagram

The following decision tree outlines the logical progression for analyzing this compound.

TLC_Workflow Start Crude Reaction Mixture Spotting Spot on Silica Gel 60 F254 (Dissolve in MeOH/DCM) Start->Spotting Elution Elute: Hexane:EtOAc (70:30) Spotting->Elution CheckUV Visualize UV 254 nm Elution->CheckUV Rf_Check Is Rf between 0.3 - 0.7? CheckUV->Rf_Check Tailing Is spot tailing/streaking? Rf_Check->Tailing Yes AdjustPolarity Adjust Polarity: Increase EtOAc if Rf < 0.3 Increase Hexane if Rf > 0.7 Rf_Check->AdjustPolarity No AddAcid Add 1% Acetic Acid to Mobile Phase Tailing->AddAcid Yes Stain Confirmatory Stain: FeCl3 (Phenol Check) Tailing->Stain No AdjustPolarity->Elution AddAcid->Elution Final Record Rf & Purity Stain->Final

Figure 1: Method Development Decision Tree for N-(3,5-dimethylphenyl)-2-hydroxybenzamide.

Troubleshooting & "Self-Validating" Techniques

To ensure your TLC results are trustworthy, apply these validation steps:

  • The "Co-Spot" Technique (Critical for Reaction Monitoring): Never run just the Starting Material (SM) and Product (P). Always include a middle lane with SM + P co-spotted .

    • Why? Matrix effects can slightly shift

      
       values. If the co-spot lane shows two distinct spots (figure-8 shape or separated), the reaction is incomplete. If it shows one clean spot, the SM is truly consumed or co-eluting (check with a different solvent system).
      
  • Solvent Front Validity: Ensure the solvent front is straight. If it bows ( "smiling" or "frowning"), your chamber is not saturated.

    • Fix: Place a filter paper inside the jar soaked in eluent to saturate the vapor phase 15 minutes before running the plate.

  • Decomposition Check: If the spot at the origin is dark under UV but the compound should be soluble, the compound may be decomposing on the slightly acidic silica.

    • Fix: Pre-wash the TLC plate with 1% Triethylamine in methanol and dry before use to neutralize the silica.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for TLC of benzamides and phenols).
  • Sherma, J., & Fried, B.
  • Gowda, B. T., et al. "Structure of N-(3,5-Dimethylphenyl)-2-methylbenzamide." Acta Crystallographica Section E, 2010. Link (Structural analog data confirming amide twisting and H-bonding).

  • Merck Millipore. "TLC Visualization Reagents: Ferric Chloride." Merck Application Note Collection. Link

  • PubChem. "N-(2,3-dimethylphenyl)-2-hydroxybenzamide Compound Summary."[1] (Isomer data for property estimation). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of N-(3,5-dimethylphenyl)-2-hydroxybenzamide

Welcome to the Application Support Center. This guide is designed for researchers, formulators, and drug development professionals struggling with the aqueous solubilization of N-(3,5-dimethylphenyl)-2-hydroxybenzamide ,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, formulators, and drug development professionals struggling with the aqueous solubilization of N-(3,5-dimethylphenyl)-2-hydroxybenzamide , a highly lipophilic salicylanilide derivative.

Below, we provide field-proven, self-validating methodologies, mechanistic insights, and step-by-step protocols to overcome the thermodynamic and kinetic barriers of formulating this compound in aqueous biological buffers.

Diagnostic Decision Tree

Before altering your assay conditions, it is critical to map the thermodynamic barriers preventing solubilization. Use the workflow below to identify the optimal intervention strategy based on your experimental constraints.

SolubilityWorkflow Start Assess Solubility of N-(3,5-dimethylphenyl)-2-hydroxybenzamide pH_Check Is experimental pH > 8.0? Start->pH_Check Adjust_pH Adjust to pH 8.5 - 9.5 (e.g., Tris or Borate buffer) pH_Check->Adjust_pH No Add_Cosolvent Add Co-solvents (DMSO, PEG 400, EtOH) pH_Check->Add_Cosolvent Yes Adjust_pH->Add_Cosolvent Insoluble Success Target Concentration Achieved (Validate via OD600 < 0.05) Adjust_pH->Success Soluble Add_Surfactant Use Complexation (HP-β-CD or Tween 80) Add_Cosolvent->Add_Surfactant Insoluble Add_Cosolvent->Success Soluble Add_Surfactant->Success

Figure 1: Decision matrix for troubleshooting the aqueous solubility of lipophilic salicylanilides.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does N-(3,5-dimethylphenyl)-2-hydroxybenzamide precipitate instantly in PBS (pH 7.4)? A1: The insolubility is driven by three compounding factors. First, the core salicylanilide scaffold has a pKa of approximately 7.11[1]. At pH 7.4, the compound exists near its isoelectric point, meaning a significant fraction remains un-ionized and highly hydrophobic. Second, the addition of the 3,5-dimethylphenyl group drastically increases the molecule's LogP (lipophilicity). Finally, the 2-hydroxyl group forms a strong intramolecular hydrogen bond with the amide carbonyl. This locks the molecule into a rigid, planar conformation that favors tight crystal packing and severely limits hydrogen bonding with surrounding water molecules[2].

Q2: Can I achieve solubility simply by adjusting the pH? A2: Yes, provided your downstream assay tolerates alkaline conditions. By raising the pH above the pKa of the phenolic hydroxyl group, you force the formation of a phenolate anion, which interacts favorably with water. To achieve >90% ionization, the buffer pH must be at least 1-2 units above the pKa (i.e., pH 8.5–9.5).

Q3: My cellular assay requires strictly physiological conditions (pH 7.4). What is the most reliable alternative? A3: If pH adjustment is prohibited, you must manipulate the solvent's dielectric constant or encapsulate the molecule. The two most authoritative approaches are Co-solvency (using DMSO or PEG 400 to disrupt the hydrogen-bonding network of water)[3] or Cyclodextrin Complexation (using HP-β-CD to shield the hydrophobic 3,5-dimethylphenyl ring from the aqueous environment)[4].

Quantitative Solubilization Data

Use the following tables to select the appropriate excipient based on your target concentration and assay tolerance.

Table 1: Physicochemical Profiling & pH Dependency
ParameterValue / ObservationImplications for Formulation
Estimated pKa ~7.11[1]Insoluble at pH < 7.0. Requires pH > 8.5 for charge-driven solubilization.
LogP (Lipophilicity) > 3.5 (Estimated)High affinity for lipid membranes; requires significant co-solvent fraction.
Conformation Planar, Intramolecular H-bondHigh crystal lattice energy; resists dissolution in cold aqueous media[2].
Table 2: Co-Solvent & Complexation Selection Matrix
ExcipientMechanism of ActionMax Recommended in vitro Conc.Solubilizing Power
DMSO Reduces dielectric constant[3]0.5% - 1.0% (v/v)High
PEG 400 Disrupts water H-bond network[3]2.0% - 5.0% (v/v)Moderate
HP-β-CD Hydrophobic cavity inclusion[5]5.0% - 20.0% (w/v)Very High

Validated Experimental Protocols

Do not simply mix reagents; the order of addition and kinetic energy applied dictate whether you achieve a true solution or a metastable colloidal suspension.

Protocol A: The Solvent-Shift Method (DMSO to Aqueous)

Best for: Low-concentration biochemical assays (e.g., IC50 determinations).

  • Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: Anhydrous DMSO prevents premature water-induced nucleation.

  • Thermal Equilibration: Pre-warm the target aqueous buffer (e.g., PBS) to 37°C.

    • Causality: Cold buffers drastically reduce the thermodynamic solubility limit, causing instantaneous "cold-shock" precipitation[3].

  • High-Shear Addition: Place the warmed buffer on a vortex mixer at maximum speed. Add the DMSO stock dropwise directly into the vortex using a precision micropipette.

    • Causality: Rapid introduction of a concentrated stock creates localized zones of supersaturation. Dropwise addition under high shear forces rapid dispersion, keeping the local concentration below the critical nucleation threshold.

  • Self-Validation Check: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer.

    • System Validation: A true solution will yield an OD600 of < 0.05. If the OD600 is > 0.05, you have generated sub-visible colloidal aggregates (a false solution) and must decrease the final compound concentration or increase the co-solvent ratio.

Protocol B: Host-Guest Complexation (HP-β-Cyclodextrin)

Best for: Cell-based assays and in vivo dosing where organic solvents are toxic.

  • Host Solution Preparation: Prepare a 10% to 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer.

  • Guest Addition: Add solid N-(3,5-dimethylphenyl)-2-hydroxybenzamide in excess (beyond its expected solubility limit).

  • Kinetic Agitation: Stir the suspension continuously at 30°C for 24 to 48 hours.

    • Causality: Complexation is thermodynamically favorable but kinetically restricted by the high crystalline lattice energy of the planar salicylanilide[2]. Prolonged agitation provides the activation energy required for the 3,5-dimethylphenyl moiety to displace water molecules and insert into the hydrophobic β-CD cavity[5].

  • Filtration: Filter the mixture through a 0.22 µm PVDF syringe filter to remove uncomplexed solid drug.

  • Self-Validation Check: Perform UV-Vis spectroscopy on the filtrate.

    • System Validation: Compare the absorbance spectrum to the compound dissolved in pure methanol. A characteristic red shift (bathochromic shift) in the λmax confirms that the aromatic ring has successfully migrated from the polar aqueous environment into the non-polar cyclodextrin cavity, proving true 1:1 inclusion complexation[5].

Mechanistic Solubilization Pathways

To visualize how the above protocols interact with the molecule at a physicochemical level, refer to the pathway diagram below:

SolubilizationMechanisms Molecule N-(3,5-dimethylphenyl) -2-hydroxybenzamide (Hydrophobic & Planar) Ionization Ionization Molecule->Ionization Cosolvation Co-solvents (DMSO/PEG) Disrupt Water H-bond Network Molecule->Cosolvation Inclusion HP-β-Cyclodextrin Hydrophobic Cavity Inclusion Molecule->Inclusion Soluble Thermodynamically Stable Aqueous Solution Ionization->Soluble Cosolvation->Soluble Inclusion->Soluble

Figure 2: Physicochemical pathways for overcoming the thermodynamic barriers of salicylanilide insolubility.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability International Journal of Pharmaceutical Chemistry and Analysis[Link]

  • Salicylanilide /Cyclodextrin Inclusion Complex: Preparation, Characterization and Molecular Docking Studies Symbiosis Online Publishing[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry SciSpace[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics PubMed Central (PMC)[Link]

  • Salicylanilide (Chemical Properties & pKa) Grokipedia[Link]

Sources

Optimization

minimizing side reactions during amidation of 3,5-dimethylaniline

Welcome to the dedicated technical support resource for the amidation of 3,5-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the amidation of 3,5-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction: The Nuances of Amidating 3,5-Dimethylaniline

3,5-Dimethylaniline is a valuable building block in organic synthesis, prized for its unique electronic and structural properties. The two methyl groups at the meta positions are electron-donating, which increases the electron density on the aniline ring and the nitrogen atom.[1] This enhanced nucleophilicity, in theory, should facilitate a smooth amidation reaction. However, this increased reactivity can also lead to a variety of side reactions, complicating product purification and reducing overall yield. Furthermore, while the meta-substitution pattern avoids direct steric hindrance at the ortho positions, the overall steric environment can still influence the choice of reagents and reaction conditions.

This guide will delve into the common issues encountered during the amidation of 3,5-dimethylaniline, providing scientifically grounded explanations and actionable protocols to minimize side reactions and maximize the yield of your desired amide product.

Frequently Asked Questions (FAQs)

Q1: Why is my amidation of 3,5-dimethylaniline resulting in a low yield of the desired product?

Several factors can contribute to low yields in the amidation of 3,5-dimethylaniline. The primary culprits often involve a combination of substrate reactivity, reaction conditions, and the choice of coupling reagents.

  • Sub-optimal Activation of the Carboxylic Acid: The chosen coupling reagent may not be sufficiently potent to activate the carboxylic acid, or the activated intermediate might be unstable under the reaction conditions.

  • Side Reactions of the Activated Carboxylic Acid: The highly reactive activated carboxylic acid can react with other nucleophiles present in the reaction mixture, leading to undesired byproducts.

  • Competing Side Reactions of 3,5-Dimethylaniline: Due to its high electron density, the aniline ring can be susceptible to side reactions, such as C-acylation, under certain conditions.

  • Steric Hindrance: While the methyl groups are in the meta positions, bulky acylating agents or coupling reagents can still experience steric clashes, slowing down the desired reaction.[2]

  • Inadequate Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. For instance, a non-polar solvent might not be suitable for a reaction involving polar intermediates.

Q2: I am observing multiple spots on my TLC plate, with one suspected to be a di-acylated byproduct. How can this be avoided?

The formation of a di-acylated product, where both the nitrogen and the aromatic ring are acylated, is a potential side reaction with highly activated anilines like 3,5-dimethylaniline. This is essentially a Friedel-Crafts acylation of the aniline ring.[3][4][5][6]

To minimize this, consider the following strategies:

  • Choice of Acylating Agent: Avoid using highly reactive acylating agents like acyl chlorides in combination with strong Lewis acids (e.g., AlCl₃), as these conditions strongly favor Friedel-Crafts reactions.[3][5][6]

  • Use of Coupling Reagents: Employing modern coupling reagents (e.g., HATU, HBTU, or EDC/HOBt) can offer a milder and more controlled activation of the carboxylic acid, reducing the likelihood of ring acylation.

  • Control of Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the carboxylic acid to ensure complete consumption of the aniline, but avoid a large excess which could promote side reactions.

  • Reaction Temperature: Running the reaction at lower temperatures (0 °C to room temperature) can help to control the reactivity and favor N-acylation over C-acylation.

Q3: Can the methyl groups on 3,5-dimethylaniline participate in side reactions?

Under typical amidation conditions, the methyl groups of 3,5-dimethylaniline are generally stable and do not participate in side reactions. Their primary role is to influence the electronic properties of the aniline.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the amidation of 3,5-dimethylaniline.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient carboxylic acid activation. 2. Low nucleophilicity of the aniline under the reaction conditions. 3. Steric hindrance.1. Switch to a more powerful coupling reagent (e.g., HATU, COMU). 2. Add a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to deprotonate the aniline and increase its nucleophilicity. 3. If using an acyl chloride, consider converting the carboxylic acid to an acid fluoride, which is more reactive.
Formation of Multiple Byproducts 1. C-acylation (Friedel-Crafts type reaction) on the electron-rich aromatic ring. 2. Diacylation (both N- and C-acylation). 3. Self-condensation of the activated carboxylic acid.1. Avoid strong Lewis acids. Use a milder coupling agent. 2. Control stoichiometry carefully. 3. Add the aniline to the pre-activated carboxylic acid solution to minimize the concentration of the activated intermediate.
Reaction is Sluggish or Stalls 1. Poor solubility of reactants. 2. Insufficient temperature. 3. Steric hindrance from bulky reagents.1. Use a more polar aprotic solvent like DMF, NMP, or DMA. 2. Gently heat the reaction (e.g., to 40-50 °C), but monitor closely for byproduct formation. 3. Choose a less sterically demanding coupling reagent or acylating agent if possible.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts (e.g., urea from carbodiimide reagents).1. Use a slight excess of one reagent to drive the reaction to completion and simplify purification. 2. For carbodiimide-mediated reactions, filter the reaction mixture to remove the precipitated urea byproduct before workup. 3. Employ an acidic wash (e.g., 1M HCl) to remove unreacted aniline and a basic wash (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid during workup.

Experimental Protocols

Here are two detailed protocols for the amidation of 3,5-dimethylaniline, catering to different scenarios.

Protocol 1: Amidation using a Coupling Reagent (EDC/HOBt)

This is a general and often reliable method for forming amide bonds.

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve carboxylic acid (1.0 eq) and 3,5-dimethylaniline (1.05 eq) in anhydrous DCM or DMF. B 2. Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution. A->B C 3. Stir the reaction mixture at room temperature for 12-24 hours. B->C D 4. Monitor the reaction progress by TLC or LC-MS. C->D E 5. Dilute with DCM and wash with 1M HCl, sat. NaHCO₃, and brine. D->E Upon completion F 6. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. E->F G 7. Purify the crude product by column chromatography or recrystallization. F->G

Caption: Workflow for amidation using EDC/HOBt.

Materials:

  • Carboxylic acid (1.0 eq)

  • 3,5-Dimethylaniline (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid and 3,5-dimethylaniline in anhydrous DCM or DMF, add HOBt and EDC.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Amidation using an Acyl Chloride

This method is suitable when the carboxylic acid is readily converted to its acyl chloride and when C-acylation is not a significant concern.

Protocol_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 3,5-dimethylaniline (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq) in anhydrous DCM. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add the acyl chloride (1.05 eq) dropwise to the cooled solution. B->C D 4. Allow the reaction to warm to room temperature and stir for 2-4 hours. C->D E 5. Monitor the reaction progress by TLC or LC-MS. D->E F 6. Wash the reaction mixture with 1M HCl, sat. NaHCO₃, and brine. E->F Upon completion G 7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. F->G H 8. Purify the crude product by column chromatography or recrystallization. G->H Side_Reactions A 3,5-Dimethylaniline C Desired N-Acylated Product A->C N-Acylation (Desired Pathway) D C-Acylated Byproduct (Friedel-Crafts type) A->D C-Acylation (Side Reaction) B Acylating Agent (e.g., R-CO-X or Activated Carboxylic Acid) B->C B->D E Di-Acylated Byproduct B->E C->E Further C-Acylation

Sources

Troubleshooting

Technical Support Center: Degradation Profiling of N-(3,5-dimethylphenyl)-2-hydroxybenzamide

Welcome to the analytical support portal for N-(3,5-dimethylphenyl)-2-hydroxybenzamide . As a salicylanilide derivative, this compound presents unique stability and analytical challenges during drug development. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support portal for N-(3,5-dimethylphenyl)-2-hydroxybenzamide . As a salicylanilide derivative, this compound presents unique stability and analytical challenges during drug development. This guide synthesizes ICH Q1A(R2) compliance standards with advanced LC-MS/MS troubleshooting to help researchers confidently identify and characterize its degradation products.

Section 1: Frequently Asked Questions (FAQs)

Q: What are the primary chemical degradation pathways for this compound? A: The molecule features an amide bond flanked by a phenolic hydroxyl group and a 3,5-dimethylphenyl ring. The dominant pathway is the hydrolysis of the amide bond, which yields 2-hydroxybenzoic acid (salicylic acid) and 3,5-dimethylaniline[1]. Additionally, the benzylic methyl groups on the aniline ring are highly susceptible to oxidative degradation, while the phenolic ring can undergo oxidation to form quinone-like structures[2].

Q: Why does the amide bond hydrolyze faster than expected under mild basic conditions? A: This accelerated breakdown is driven by neighboring-group participation . Under basic conditions, the ortho-hydroxyl group on the benzoyl ring becomes deprotonated. The resulting phenoxide ion acts as an intramolecular general base or nucleophile, significantly accelerating the cleavage of the adjacent amide bond compared to standard, unsubstituted benzamides[1].

Q: In LC-MS/MS, I am seeing a +16 Da mass shift under oxidative stress. How do I pinpoint the site of oxidation? A: A +16 Da shift indicates the addition of a single oxygen atom. For this compound, oxidation typically occurs at the benzylic methyl groups (forming a hydroxymethyl group) or at the nitrogen atom (N-oxidation)[2]. To differentiate them, perform MS/MS fragmentation. If the product ion corresponding to the 3,5-dimethylaniline moiety (m/z 122) shifts to m/z 138 while the salicylic acid product ion remains unchanged, the oxidation is localized to the aniline ring.

Q: How much degradation should I target during forced degradation studies? A: According to ICH Q1A(R2) guidelines, you should target 5–20% degradation [3]. This specific window ensures that you generate a sufficient amount of primary degradation products for detection without completely destroying the parent API or forming tertiary, non-relevant degradation artifacts that hold no predictive value for real-world shelf life[4].

Section 2: Troubleshooting Guide - Analytical Method Optimization

Issue 1: Poor Ionization of the Parent Compound and Hydrolytic Products

Causality: N-(3,5-dimethylphenyl)-2-hydroxybenzamide contains both a weakly acidic phenol and a neutral/weakly basic amide. Its hydrolytic cleavage products have opposing ionization preferences. Solution:

  • Positive ESI Mode: The parent compound and the 3,5-dimethylaniline degradant ionize well as [M+H]⁺. Use 0.1% formic acid in the mobile phase to promote protonation.

  • Negative ESI Mode: Salicylic acid ionizes poorly in positive mode but excellently in negative mode as [M-H]⁻ due to its carboxylic acid group.

  • Actionable Step: Employ a rapid polarity-switching method or run parallel injections in both positive and negative ESI modes to ensure comprehensive detection of all fragments[5].

Issue 2: Co-elution of the Parent API with Oxidative Degradants

Causality: Hydroxylated degradants often exhibit similar polarities to the parent molecule, particularly if intramolecular hydrogen bonding masks the newly formed hydroxyl group, rendering standard C18 columns ineffective. Solution: Switch from a standard C18 column to a pentafluorophenyl (PFP) or phenyl-hexyl stationary phase. These phases offer alternative selectivity mechanisms (π-π interactions and dipole-dipole interactions) that can effectively resolve the parent 3,5-dimethylphenyl ring from its oxidized counterparts.

Section 3: Quantitative Data Summary

The table below summarizes the expected mass shifts and ionization parameters for the primary degradation products to aid in rapid LC-MS/MS identification.

Degradation PathwayStress ConditionDegradant ProductChemical FormulaExpected Mass ShiftESI Mode & m/z
Parent API ControlN-(3,5-dimethylphenyl)-2-hydroxybenzamideC₁₅H₁₅NO₂N/APos: 242.1[M+H]⁺
Amide Hydrolysis Acid / Base3,5-DimethylanilineC₈H₁₁N-120.0 DaPos: 122.1 [M+H]⁺
Amide Hydrolysis Acid / BaseSalicylic AcidC₇H₆O₃-103.1 DaNeg: 137.0 [M-H]⁻
Benzylic Oxidation Peroxide (H₂O₂)Hydroxymethyl derivativeC₁₅H₁₅NO₃+16.0 DaPos: 258.1 [M+H]⁺
N-Oxidation Peroxide (H₂O₂)N-oxide derivativeC₁₅H₁₅NO₃+16.0 DaPos: 258.1 [M+H]⁺
Photolysis UV/Vis LightPhoto-Fries rearrangement productC₁₅H₁₅NO₂0.0 Da (Isomer)Pos: 242.1[M+H]⁺

Section 4: Step-by-Step Experimental Protocols

Protocol: Self-Validating Forced Degradation Workflow (ICH Q1A(R2))

Objective: Induce 5–20% degradation to identify primary degradants without forming irrelevant secondary artifacts[3][6].

Step 1: Stock Solution Preparation Dissolve the API in HPLC-grade acetonitrile to a concentration of 1 mg/mL. Causality: Acetonitrile is strictly chosen over methanol to prevent transesterification artifacts (e.g., methyl salicylate formation) during stress testing.

Step 2: Hydrolytic Stress (Acid & Base)

  • Acid: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at room temperature for 4 hours. Note: Salicylanilides hydrolyze much more rapidly in base due to the aforementioned neighboring-group participation[1].

Step 3: Oxidative Stress Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours in the dark to prevent confounding photo-oxidation[2].

Step 4: Neutralization & Quenching (Critical Self-Validation Step)

  • Causality: Failing to quench reactions leads to continuous, uncontrolled degradation in the autosampler queue, yielding non-reproducible data.

  • Action: Neutralize the acid stress with 0.1 N NaOH, and the base stress with 0.1 N HCl. Quench the oxidative stress using a mild reducing agent like sodium thiosulfate.

Step 5: LC-MS/MS Analysis Dilute all quenched samples to a final API concentration of 100 µg/mL using the initial mobile phase. Inject 5 µL onto a PFP column using the polarity-switching ESI method described in Section 2[5].

Section 5: Process Visualizations

G cluster_stress ICH Q1A(R2) Stress Conditions API N-(3,5-dimethylphenyl)- 2-hydroxybenzamide Acid Acidic Hydrolysis (0.1N HCl) API->Acid Base Basic Hydrolysis (0.1N NaOH) API->Base Ox Oxidation (3% H2O2) API->Ox Photo Photolysis (UV/Vis Light) API->Photo Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Photo->Quench Analysis LC-MS/MS & NMR Analysis Quench->Analysis

Figure 1: ICH Q1A(R2) compliant forced degradation and analytical workflow.

Pathways Parent Parent API Hyd Amide Hydrolysis Parent->Hyd Acid/Base Ox Benzylic Oxidation Parent->Ox Peroxide Sal Salicylic Acid m/z 137 [M-H]- Hyd->Sal Ani 3,5-Dimethylaniline m/z 122 [M+H]+ Hyd->Ani Hydrox Hydroxymethyl Derivative (+16 Da) Ox->Hydrox

Figure 2: Primary degradation pathways and resulting product signatures.

References

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass. Available at: [Link]

  • American Chemical Society. "Hydrolysis of salicylanilide carbamates." Journal of Organic Chemistry. Available at:[Link]

  • MDPI. "Identification of Degradation Products and Components by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry." Molecules. Available at:[Link]

  • Hilaris Publisher. "LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine." Chemical Sciences Journal. Available at:[Link]

  • National Institutes of Health (PMC). "Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes." Pharmaceutics. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3,5-Dimethylphenyl Benzamide Synthesis

Ticket ID: #AMIDE-35-DMP Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic You are encountering difficulties synthesizing N...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AMIDE-35-DMP Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

You are encountering difficulties synthesizing N-(3,5-dimethylphenyl)benzamide or its derivatives.

The Chemical Reality: 3,5-dimethylaniline (the amine partner) is not sterically hindered at the nitrogen center. The methyl groups are in the meta positions, leaving the nucleophilic amine accessible. Furthermore, the methyl groups are electron-donating (+I effect), making the amine more nucleophilic than unsubstituted aniline.

Why Your Reaction is Failing: If you are citing "steric hindrance," your bottleneck is almost certainly one of two scenarios:

  • The Acid Partner: You are coupling with a sterically crowded benzoic acid (e.g., 2,6-disubstituted benzoyl chloride/acid). This blocks the trajectory of the amine attack (Bürgi-Dunitz angle).

  • The Tertiary Amide: You are attempting to couple a secondary amine (e.g., N-methyl-3,5-dimethylaniline). The combination of the N-alkyl group and the phenyl ring creates significant steric clash.

This guide provides three tiered protocols to force this coupling, ranked by specificity for hindered systems.

Decision Matrix: Selecting the Right Protocol

Before proceeding, determine your specific steric context using the logic flow below.

method_selection Figure 1: Protocol Selection Matrix based on steric origin (Amine vs. Acid). Start START: Define Steric Bottleneck CheckAmine Is the Amine Secondary? (e.g., N-methyl-3,5-dimethylaniline) Start->CheckAmine CheckAcid Is the Benzoic Acid Ortho-Substituted? (2,6-) CheckAmine->CheckAcid No (Primary Amine) MethodB Method B: Acid Chloride (SOCl2) (The 'Brute Force' Standard) CheckAmine->MethodB Yes (Tertiary Amide Target) MethodA Method A: TCFH-NMI (Best for Hindered Acids) CheckAcid->MethodA Yes (Severe Sterics) MethodC Method C: T3P Coupling (Low Epimerization/Scalable) CheckAcid->MethodC No (Moderate/Scale-up) Standard Standard HATU/EDC (Sterics likely not the issue) CheckAcid->Standard No Substituents

Technical Protocols

Method A: The "Gold Standard" for Hindered Acids (TCFH-NMI)

Best For: Coupling 3,5-dimethylaniline with 2,6-disubstituted benzoic acids. Why it works: Standard reagents (HATU/EDC) form an active ester that is often too bulky or slow to react with hindered amines. TCFH (Chloroformamidinium salt) combined with NMI (N-methylimidazole) generates a highly reactive N-acyl imidazolium intermediate.[1][2] This species is smaller and more electrophilic than the OBt/OAt esters formed by HATU.

Protocol:
  • Stoichiometry:

    • Carboxylic Acid: 1.0 equiv[3]

    • 3,5-Dimethylaniline: 1.1 equiv

    • TCFH: 1.1 equiv

    • NMI: 3.0 equiv

    • Solvent: Acetonitrile (MeCN) [Conc: 0.1 M]

  • Step-by-Step:

    • Step 1: Dissolve the hindered benzoic acid and 3,5-dimethylaniline in anhydrous MeCN.

    • Step 2: Add NMI (N-methylimidazole) via syringe. The solution acts as both base and catalyst.

    • Step 3: Add TCFH in one portion at room temperature.

    • Step 4: Stir at ambient temperature for 2–18 hours. (Monitor via LCMS; hindered substrates may require heating to 40°C, but TCFH is most stable at RT).

    • Step 5: Dilute with EtOAc, wash with 1M HCl (to remove NMI), saturated NaHCO3, and brine.

Mechanism of Action:

tcfh_mechanism Figure 2: TCFH-NMI generates a compact, highly electrophilic N-acyl imidazolium species. Acid Hindered Acid Inter1 Acyl Chloride-like Intermediate Acid->Inter1 + TCFH TCFH TCFH Reagent Imidazolium N-Acyl Imidazolium (High Reactivity) Inter1->Imidazolium + NMI Product Steric Benzamide Imidazolium->Product + 3,5-Dimethylaniline

Method B: The "Nuclear Option" (Acid Chloride Generation)

Best For: N-alkylation targets (e.g., N-methyl-3,5-dimethylaniline) or when TCFH fails. Why it works: It bypasses the "activation" equilibrium entirely. Acid chlorides are high-energy species that will force the amine to attack, provided you heat the system.

Protocol:
  • Activation:

    • Suspend the hindered benzoic acid in Thionyl Chloride (

      
      ) (5–10 equiv).
      
    • Add 1 drop of DMF (Catalyst).

    • Reflux for 2 hours. (Gas evolution must cease).

    • Critical Step: Evaporate

      
       completely (use toluene azeotrope) to yield the crude acid chloride. Do not purify.
      
  • Coupling:

    • Dissolve the crude acid chloride in DCM or Toluene.

    • Add 3,5-dimethylaniline (1.2 equiv).

    • Add Pyridine or TEA (3.0 equiv).

    • DMAP Catalysis: Add 10 mol% DMAP (4-dimethylaminopyridine). This forms an N-acyl pyridinium salt, which is a "super-electrophile" capable of overcoming severe steric clash.

Method C: Scalable & Clean (T3P - Propanephosphonic Acid Anhydride)

Best For: Moderate steric hindrance where purification is the pain point. Why it works: T3P has very low toxicity and its byproducts are water-soluble.[4] It drives reactions well in EtOAc or DMF and tolerates heating better than HATU (which can explode/decompose at high temps).

Protocol:
  • Dissolve Acid (1.0 equiv) and Amine (1.2 equiv) in EtOAc or DMF (0.2 M).

  • Add DIPEA (3.0 equiv).

  • Add T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv).

  • Heat to 60°C. T3P is kinetically slow at RT for hindered systems but very stable at high heat.

Data Summary: Reagent Comparison

FeatureTCFH-NMI Acid Chloride (SOCl2) T3P HATU
Steric Tolerance Excellent (Best for hindered acids)Superior (Brute force)GoodModerate
Reactivity High (Acyl Imidazolium)Very HighModerate (Needs Heat)High
Byproducts Tetramethylurea (Water soluble)HCl / SO2Water soluble phosphatesInsoluble ureas (difficult removal)
Cost ModerateLowModerateHigh
Safety IrritantCorrosive / Gas evolutionSafe / Non-explosiveSensitizer / Explosive potential

Frequently Asked Questions (Troubleshooting)

Q1: The reaction turns black and yields are <10% with Acid Chloride. A: This is likely aniline oxidation. 3,5-dimethylaniline is electron-rich and prone to oxidation.

  • Fix: Perform the reaction under strict Nitrogen/Argon atmosphere. Cool the amine solution to 0°C before adding the acid chloride dropwise, then warm to reflux if necessary.

Q2: I see the "Active Ester" by LCMS, but it won't convert to product. A: This confirms steric blockage. The amine cannot access the carbonyl of the active ester.

  • Fix: Switch to Method A (TCFH-NMI) . The N-acyl imidazolium is smaller than the OBt ester of HATU/HOBt, allowing the amine to approach.

Q3: Can I use DMF as a solvent for TCFH? A: Avoid it if possible. TCFH works best in Acetonitrile (MeCN) . DMF can compete with the amine or react with TCFH in side reactions (Vilsmeier-Haack type background).

Q4: My product is an oil and difficult to crystallize. A: 3,5-dimethylphenyl benzamides are often lipophilic.

  • Fix: Use a solvent swap. Evaporate the reaction solvent and recrystallize from EtOH/Water or Hexanes/EtOAc . If using T3P, the workup is aqueous; simply wash extensively with water/bicarb to induce precipitation.

References

  • Beutner, G. L., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222. [Link]

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 11675–11769. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature, 480, 471–479. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Society Reviews, 38(2), 606–631. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reagents for N-(3,5-dimethylphenyl)-2-hydroxybenzamide

Executive Summary: The Challenge of Salicylanilides Synthesizing N-(3,5-dimethylphenyl)-2-hydroxybenzamide presents a classic "deceptive simplicity" in medicinal chemistry. You are coupling salicylic acid (2-hydroxybenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Salicylanilides

Synthesizing N-(3,5-dimethylphenyl)-2-hydroxybenzamide presents a classic "deceptive simplicity" in medicinal chemistry. You are coupling salicylic acid (2-hydroxybenzoic acid) with 3,5-dimethylaniline .

While this looks like a standard amide coupling, two competing factors frequently derail yields and purity:

  • The "Ortho-Effect" & O-Acylation: The unprotected phenolic hydroxyl group at the ortho position of the acid is nucleophilic. It can compete with the aniline, leading to self-esterification (oligomers) or, more insidiously, cyclization into benzo[e]-1,3-oxazin-4-ones when using highly reactive uronium reagents like HATU.

  • Aniline Nucleophilicity: 3,5-dimethylaniline is moderately electron-rich, but anilines are generally poorer nucleophiles than aliphatic amines. Standard carbodiimide couplings (EDC/DCC) often proceed too slowly, allowing the activated ester to rearrange or hydrolyze.

This guide prioritizes Propanephosphonic Acid Anhydride (T3P) as the superior reagent for this specific transformation, offering higher chemoselectivity than HATU and cleaner workup than EDC.

Troubleshooting Guide & FAQs

Q1: I am using HATU/DIPEA, but I observe a major side product with a mass of [M-18]. What is happening?

Diagnosis: You have likely formed a 2-imino-2H-1,3-benzoxazine derivative instead of your desired amide. The Mechanism: HATU is extremely potent. It activates the carboxylic acid so rapidly that the neighboring phenolic -OH can attack the activated carbonyl before the aniline does. This forms a cyclic lactone-like intermediate (an oxazinone). Solution:

  • Switch to T3P: T3P activates the carboxylate in a way that is less prone to this specific intramolecular cyclization.

  • Modify Addition Order: If you must use HATU, pre-mix the aniline and the base with the acid before adding HATU. This ensures the amine is ready to intercept the activated species immediately.

Q2: My reaction with EDC/HOBt stalls at 50% conversion. Should I add more reagent?

Diagnosis: The reaction is sluggish because the aniline is not nucleophilic enough to displace the HOBt-active ester efficiently, and the intermediate is slowly hydrolyzing or rearranging. Solution:

  • Do not just add more EDC. This often leads to "N-acylurea" side products that are difficult to remove.

  • Catalysis: Add DMAP (0.1 eq) . DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that reacts faster with the aniline. Warning: DMAP increases the risk of O-acylation (ester formation) on the phenol.

  • Better Reagent: Switch to T3P (50% in EtOAc) or TCFH/NMI (Tetramethylchloroformamidinium hexafluorophosphate / N-methylimidazole), which are specifically optimized for electron-poor/hindered amines.

Q3: I see "polymers" or gums in my crude mixture.

Diagnosis: This is likely oligo-salicylate , formed by the phenolic -OH of one salicylic acid molecule reacting with the activated carboxylate of another. Solution:

  • Concentration Control: Run the reaction more dilute (0.1 M instead of 0.5 M) to favor intermolecular reaction with the aniline over intermolecular polymerization.

  • Stoichiometry: Ensure you have a slight excess of the aniline (1.1–1.2 eq) to outcompete the phenol.

Q4: How do I remove the coupling byproducts without column chromatography?

Diagnosis: You are likely using DCC (forms insoluble urea) or HATU (forms tetramethylurea/organic salts). Solution:

  • Use T3P: The byproduct of T3P is a water-soluble phosphonate salt.[1]

  • Protocol: Quench with water, separate layers, and wash the organic layer with NaHCO₃. The byproduct washes away completely, often leaving pure product without recrystallization.

Decision Matrix: Reagent Selection

FeatureT3P (Recommended) HATU EDC / HOBt
Primary Mechanism Anhydride formationUronium active esterCarbodiimide active ester
Reactivity High (Low epimerization)Very HighModerate
Risk of Cyclization LowHigh (Oxazinone formation)Low
Workup Excellent (Water soluble)Moderate (Requires washes)Poor (Urea byproducts)
Cost ModerateHighLow
Best For... Unprotected Salicylates Hindered Aliphatic AminesRoutine / Simple Amides

Visualizing the Chemoselectivity Challenge

The diagram below illustrates the critical branching path where HATU can lead to the "dead-end" oxazinone side product, whereas T3P favors the direct amidation.

ReactionPathways cluster_legend Chemist's Note Start Salicylic Acid + 3,5-Dimethylaniline Activation Activated Carboxylate (Intermediate) Start->Activation Coupling Reagent (Base) Product Target Amide (N-(3,5-dimethylphenyl)-...) Activation->Product Path A: N-Attack (Favored by T3P) SideProduct Side Product (Benzo-oxazinone) Activation->SideProduct Path B: Intramolecular O-Attack (Risk with HATU) Oligomer Oligomers (Polysalicylates) Activation->Oligomer Path C: Intermolecular O-Attack Note The phenolic -OH is a competing nucleophile. High reactivity reagents (HATU) increase Path B.

Caption: Reaction pathways showing the competition between desired N-acylation (Path A) and undesired O-acylation/cyclization (Path B/C).

Optimized Experimental Protocols

Protocol A: The "Gold Standard" T3P Method

Recommended for highest purity and easiest workup.

Materials:

  • Salicylic Acid (1.0 eq)[2]

  • 3,5-Dimethylaniline (1.1 eq)

  • T3P (Propanephosphonic acid anhydride), 50% w/w in EtOAc (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve Salicylic Acid (1.0 eq) and 3,5-Dimethylaniline (1.1 eq) in EtOAc (5–10 mL per mmol).

  • Base Addition: Add DIPEA (2.5 eq) to the stirring solution at 0°C (ice bath). Stir for 10 minutes.

    • Why? Deprotonating the carboxylic acid first ensures it is ready to react with T3P.[1]

  • Reagent Addition: Dropwise add the T3P solution (1.5 eq) over 5 minutes.

    • Note: The reaction is exothermic.[1] Maintain temperature < 5°C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup (The "T3P Advantage"):

    • Add water (equal volume) to quench.

    • Separate phases.[1][3][4]

    • Wash organic layer with 1M NaOH (or sat. NaHCO₃) to remove unreacted salicylic acid and T3P byproducts.

    • Wash with 1M HCl to remove excess aniline.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[5]

  • Result: Usually yields a white solid requiring no further purification.

Protocol B: The "Legacy" HATU Method

Use only if T3P is unavailable. Requires strict temperature control.

Materials:

  • Salicylic Acid (1.0 eq)[2]

  • 3,5-Dimethylaniline (1.0 eq)

  • HATU (1.1 eq)[4]

  • DIPEA (2.0 eq)[4]

  • Solvent: DMF (anhydrous)[4]

Step-by-Step:

  • Pre-complexation: Dissolve Salicylic Acid and 3,5-Dimethylaniline in DMF. Cool to 0°C.

  • Base: Add DIPEA. Stir for 5 mins.

  • Activation: Add HATU in one portion.

  • Critical Step: Stir at 0°C for 1 hour before warming to RT.

    • Why? Lower temperature suppresses the kinetic rate of the intramolecular cyclization (oxazinone formation), giving the intermolecular aniline attack a better chance.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) or water to remove DMF. Purify via column chromatography (Hexane/EtOAc).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177.[6][7]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • BenchChem. (2025).[4] Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.

    • (General reference for steric hindrance data)

  • Li, H., et al. (2018).[2] Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU.[2] ACS Omega, 3(1), 1033–1039.

  • Sigma-Aldrich. (n.d.).[6] Propanephosphonic acid anhydride (T3P) Product Page & Technical Data.[6]

Sources

Optimization

resolving baseline noise in HPLC analysis of hydroxybenzamides

Topic: Resolving Baseline Noise & Drift Document ID: TS-HBZ-004 Status: Active Introduction Welcome to the Technical Support Center. This guide addresses baseline instability during the High-Performance Liquid Chromatogr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Baseline Noise & Drift Document ID: TS-HBZ-004 Status: Active

Introduction

Welcome to the Technical Support Center. This guide addresses baseline instability during the High-Performance Liquid Chromatography (HPLC) analysis of hydroxybenzamides (e.g., salicylamide, gentisamide).

Hydroxybenzamides present a unique "perfect storm" for baseline noise due to three converging factors:

  • Phenolic Functionality: The hydroxyl group (-OH) is prone to oxidation and high-affinity binding with trace metal ions in the flow path, causing irregular baseline spikes.

  • Amide UV-Absorbance: The amide bond (

    
    ) requires low-UV detection (often <220 nm), where solvent background noise is exponentially higher.
    
  • Silanol Interactions: The polar functional groups interact with residual silanols on the column, leading to "smearing" or tailing that raises the apparent baseline.

Module 1: Diagnostic Workflow

Isolate the Source: Pump vs. Detector vs. Chemistry

Before adjusting your method, you must identify the hardware or chemical origin of the noise. Use the following logic gate to isolate the issue.

Diagnostic Logic Tree

DiagnosticTree Root Step 1: Stop Flow Test (Turn off pump, keep detector on) Decision Does the noise persist? Root->Decision NoiseYes YES: Noise Persists Decision->NoiseYes High Noise NoiseNo NO: Noise Stops Decision->NoiseNo Flat Baseline Lamp Check UV Lamp (Energy <50%?) NoiseYes->Lamp Cell Air Bubble in Flow Cell (Flush cell) NoiseYes->Cell Elec Electrical Grounding (Check power source) NoiseYes->Elec PumpTest Step 2: Disconnect Column (Install Union) NoiseNo->PumpTest Decision2 Noise with Union? PumpTest->Decision2 PumpIssue YES: Pump/Solvent Issue Decision2->PumpIssue Noisy ColIssue NO: Column Issue Decision2->ColIssue Quiet Mixer Mixing Noise (Add static mixer) PumpIssue->Mixer Degas Insufficient Degassing (Check degasser) PumpIssue->Degas Bleed Stationary Phase Bleed ColIssue->Bleed Wash Contamination (Wash Reverse Flush) ColIssue->Wash

Figure 1: Diagnostic logic to isolate baseline noise sources (Electronic vs. Hydraulic).

Module 2: Chemistry-Specific Troubleshooting

Q: Why does my baseline drift specifically when analyzing hydroxybenzamides at 210 nm?

A: This is likely due to Mobile Phase Absorbance conflicting with your detection wavelength.

Hydroxybenzamides often require detection at 205–215 nm for maximum sensitivity. However, common additives like Trifluoroacetic Acid (TFA) or Formic Acid absorb UV light in this region. If you run a gradient (e.g., 5% to 95% Organic), the changing concentration of the additive changes the background absorbance, creating a "ghost" baseline drift.

The Fix:

  • Balance Absorbance: If using TFA, add slightly less TFA to the organic channel than the aqueous channel to compensate for the higher UV absorbance of organic-TFA complexes.

    • Example: Solvent A: 0.1% TFA in Water | Solvent B: 0.085% TFA in Acetonitrile.

  • Switch Buffers: Use Phosphate buffer (non-volatile) or Phosphoric acid if LC-MS is not required. They are transparent at 210 nm.

Table 1: UV Cutoff Limits for Common HPLC Solvents & Additives Ensure your detection wavelength is at least 5–10 nm ABOVE the cutoff.

Solvent / AdditiveUV Cutoff (nm)Suitability for Hydroxybenzamides (at 210 nm)
Acetonitrile 190Excellent. Preferred organic modifier.
Methanol 205Poor. High noise at <215 nm. Avoid if possible.
Water (HPLC Grade) 190Excellent.
Phosphoric Acid <190Excellent. Best for low-UV work.
TFA (0.1%) 210Risky. Causes drift in gradients.
Formic Acid (0.1%) 210Risky. High background noise at low UV.
Acetate Buffer ~240Unsuitable. Do not use for low-UV detection.

Module 3: The "Phenolic Interaction" Noise

Q: I see random spikes and "shark fin" noise. My pump is fine. What is happening?

A: This is likely Metal Chelation or Oxidation .

Hydroxybenzamides contain a phenolic group (Ar-OH) and an amide. The phenolic oxygen can chelate with trace iron or stainless steel ions in your frit or column body. This complexation releases slowly, causing broad, low "humps" or sharp spikes in the baseline.

Protocol: System Passivation & Mobile Phase Chelation If you suspect metal interaction, follow this self-validating protocol:

  • Add EDTA: Add 0.1 mM EDTA to your aqueous mobile phase.

    • Validation: If the noise disappears or peak shape sharpens immediately, metal chelation was the cause.

  • Passivate System: Flush the system (without column) with 20% Nitric Acid or a commercial passivation solution to remove accessible iron sites.

Q: My peaks are tailing into the baseline noise. How do I sharpen them?

A: Tailing is caused by the interaction of the hydroxybenzamide nitrogen/oxygen with acidic silanols on the silica support.

The Mechanism: At pH < 3, silanols (


) should be protonated and neutral. However, "acidic" silanols can persist. The amide nitrogen or phenolic hydrogen bonds with these sites, dragging the peak tail.

The Fix:

  • Increase Ionic Strength: Add 20–50 mM Ammonium Perchlorate or Sodium Perchlorate (chaotropic agents) to mask silanol interactions.

  • Use "End-Capped" Columns: Ensure your C18 column is fully end-capped (e.g., TMS end-capping) to cover exposed silanols.

Module 4: Advanced Workflow - Mobile Phase Preparation

Improper mobile phase preparation is the #1 cause of "cycling" baseline noise (periodic sine waves). Hydroxybenzamide analysis is sensitive to dissolved oxygen because oxygen can quench fluorescence (if used) or create UV-absorbing complexes.

Optimal Mobile Phase Workflow

MobilePhasePrep Start Start Step1 1. Filter Aqueous Buffer (0.2 µm Nylon) Start->Step1 Step2 2. Measure Organic (Separate Cylinder) Step1->Step2 Step3 3. Mix Solvents (If Isocratic) Step2->Step3 Step4 4. Degas (Ultrasonicate 10 min) Step3->Step4 Step5 5. Helium Sparge (Optional but Recommended) Step4->Step5 End Ready for HPLC Step5->End

Figure 2: Preparation workflow to minimize dissolved gas noise.

Critical Note on Step 4: Do not rely solely on the instrument's inline degasser if you are running high-sensitivity analysis. Pre-degassing removes the bulk of dissolved air, reducing the burden on the pump's check valves.

References

  • Agilent Technologies. (2022). HPLC Troubleshooting Guide: Baseline Issues. Retrieved from [Link]

  • Shimadzu Corporation. (2023). Causes and Solutions for Baseline Noise and Drift in HPLC. Retrieved from [Link]

  • Crawford Scientific. (2021).[1] Troubleshooting HPLC Baseline Noise. CHROMacademy.[1][2] Retrieved from [Link]

  • Waters Corporation. (2024).[1] Controlling Mobile Phase Absorbance in Gradient Elution. Retrieved from [Link]

  • ResearchGate. (2018). A modified RP-HPLC method for determination of pKa values of synthesized β-hydroxy-β-arylalkanoic acids. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral interpretation of N-(3,5-dimethylphenyl)-2-hydroxybenzamide

This guide provides an in-depth technical analysis of the NMR spectral characteristics of N-(3,5-dimethylphenyl)-2-hydroxybenzamide , a pharmacologically relevant salicylanilide scaffold. Designed for researchers in medi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of N-(3,5-dimethylphenyl)-2-hydroxybenzamide , a pharmacologically relevant salicylanilide scaffold.

Designed for researchers in medicinal chemistry, this document moves beyond static data listing to offer a comparative validation framework , analyzing the compound's spectral performance against its synthetic precursors to ensure rigorous structural confirmation.

Executive Summary & Compound Profile

N-(3,5-dimethylphenyl)-2-hydroxybenzamide (also known as 3,5-dimethylsalicylanilide) represents a privileged scaffold in drug discovery, exhibiting potent antimicrobial and antifungal properties due to its lipophilic 3,5-dimethylphenyl tail and the pharmacophore 2-hydroxybenzamide head.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 241.29 g/mol

  • Key Structural Feature: Intramolecular Hydrogen Bond (Phenolic OH

    
     Carbonyl O), which locks the conformation and distinctively influences NMR chemical shifts.
    

Experimental Protocol: Synthesis & Sample Preparation

To provide context for the spectral data, we define the synthesis method used to generate the analyte. This protocol ensures the isolation of the specific tautomer and purity profile discussed below.

Synthesis Workflow (PCl Mediated Coupling)

The most robust method for generating this salicylanilide involves the direct coupling of salicylic acid with 3,5-dimethylaniline using phosphorous trichloride. This method avoids the protection-deprotection steps required by milder coupling agents.

SynthesisWorkflow Sal Salicylic Acid (1.0 eq) Reagent PCl3 / Toluene Reflux 3h Sal->Reagent Aniline 3,5-Dimethylaniline (1.0 eq) Aniline->Reagent Intermediate Phosphazo Intermediate Reagent->Intermediate - HCl Product Crude Product Intermediate->Product Rearrangement Purification Recrystallization (EtOH/H2O) Product->Purification Final Pure Target N-(3,5-dimethylphenyl)- 2-hydroxybenzamide Purification->Final

Figure 1: One-pot synthesis workflow via PCl3 activation in non-polar solvent.

NMR Sample Preparation
  • Solvent: DMSO-

    
     is the preferred solvent over CDCl
    
    
    
    for this analysis.
    • Reasoning: While CDCl

      
       preserves the intramolecular H-bond, the solubility of the planar, hydrophobic salicylanilide is significantly better in DMSO. Furthermore, DMSO separates the labile proton signals (OH and NH) clearly, preventing overlap with aromatic protons.
      
  • Concentration: 10-15 mg in 0.6 mL DMSO-

    
    .
    
  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Comparative Analysis: Target vs. Precursor

The most critical "performance" metric in synthesis is the clean conversion of starting materials. Below is a comparative analysis of the Target Compound against its limiting reagent, 3,5-Dimethylaniline .

Table 1: Diagnostic Chemical Shift Changes ( H NMR, 400 MHz, DMSO- )
Feature3,5-Dimethylaniline (Precursor)Target Compound (Product)

(Shift Effect)
Interpretation
Amine/Amide H 4.80 ppm (Broad s,

)
10.35 ppm (Sharp s,

)
+5.55 ppm Formation of amide bond; strong deshielding by Carbonyl.
Ortho-Protons 6.18 ppm (s, 2H)7.35 ppm (s, 2H)+1.17 ppm Loss of electron-donating

resonance; Anisotropic deshielding by Amide C=O.
Para-Proton 6.12 ppm (s, 1H)6.85 ppm (s, 1H)+0.73 ppmInductive effect of the amide group.
Methyl Groups 2.12 ppm (s, 6H)2.28 ppm (s, 6H)+0.16 ppmSlight deshielding due to overall change in aromatic ring current.
Phenolic OH N/A11.80 - 12.50 ppm N/ADiagnostic of Salicyl moiety; downfield due to Intramolecular H-Bond .

Performance Insight: The disappearance of the upfield aniline protons (~6.1 ppm) and the appearance of the downfield amide singlet (~10.3 ppm) provides a self-validating "Go/No-Go" signal for reaction completion.

Detailed Spectral Interpretation

H NMR Assignment Logic

The spectrum is divided into three distinct zones: the Labile Zone (downfield), the Aromatic Zone (mid-field), and the Aliphatic Zone (upfield).

Zone A: Labile Protons (10.0 - 13.0 ppm)
  • 
     12.2 ppm (1H, s, OH):  The phenolic hydroxyl. It appears extremely downfield because it is "locked" in a 6-membered hydrogen-bonded ring with the amide carbonyl oxygen. This descreening effect is characteristic of salicylamides.
    
  • 
     10.35 ppm (1H, s, NH):  The amide proton. It is deshielded by the adjacent carbonyl and the aromatic ring current.
    
Zone B: Aromatic Protons (6.8 - 8.0 ppm)

This region contains two spin systems: the ABCD system of the salicyl ring and the A


B system  of the 3,5-dimethylphenyl ring.
  • Salicyl Ring (Acid side):

    • 
       7.95 (dd, 
      
      
      
      Hz, H-6):
      Closest to the carbonyl group (Deshielded).
    • 
       7.45 (td, 
      
      
      
      Hz, H-4):
      Para to the carbonyl.
    • 
       6.95 - 7.05 (m, 2H, H-3 & H-5):  Upfield due to the electron-donating effect of the ortho-OH group.
      
  • Dimethylphenyl Ring (Amine side):

    • 
       7.35 (s, 2H, H-2', H-6'):  These protons are equivalent due to symmetry. They appear as a singlet (or very fine multiplet) and are significantly downfield compared to the starting aniline.
      
    • 
       6.85 (s, 1H, H-4'):  The proton between the two methyl groups.
      
Zone C: Aliphatic Protons (2.0 - 2.5 ppm)
  • 
     2.28 (s, 6H, 
    
    
    
    ):
    The two methyl groups are chemically equivalent, appearing as a strong singlet.
C NMR Assignment
  • Carbonyl (C=O):

    
     166.5 ppm. The most deshielded carbon.
    
  • Phenolic C-OH:

    
     158.2 ppm. Deshielded by oxygen attachment.
    
  • Amide C-N:

    
     138.5 ppm. The ipso-carbon of the dimethylphenyl ring.
    
  • Methyl-bearing Carbons:

    
     137.8 ppm.
    
  • Methyl Carbons:

    
     21.4 ppm.
    

Structural Validation Logic (HMBC)

To confirm the structure definitively, Heteronuclear Multiple Bond Correlation (HMBC) is used to link the two aromatic systems through the amide bond.

HMBC_Logic NH Amide NH (10.35 ppm) CO Carbonyl C=O (166.5 ppm) NH->CO 2J Correlation C_Ipso Aniline C-1' (138.5 ppm) NH->C_Ipso 2J Correlation H_Ortho Aniline H-2',6' (7.35 ppm) H_Ortho->C_Ipso 2J Correlation H_Sal_6 Salicyl H-6 (7.95 ppm) H_Sal_6->CO 3J Correlation

Figure 2: Key HMBC correlations connecting the two aromatic domains via the amide linker.

Interpretation:

  • The Amide NH shows correlations to both the Carbonyl Carbon and the Aniline Ipso-Carbon . This proves the amide linkage is intact.

  • The Salicyl H-6 (7.95 ppm) correlates to the Carbonyl Carbon , confirming the acid moiety is attached to the amide.

References

  • PubChem Compound Summary. "N-(3,5-dimethylphenyl)-2-hydroxybenzamide (CID 1122342)." National Center for Biotechnology Information. Accessed February 2026. [Link]

  • Waisser, K., et al. "Biological activity of 2-hydroxythiobenzanilides and related compounds."[2] Folia Pharmaceutica Universitatis Carolinae, 1998.[2] (Context for Salicylanilide spectral ranges).

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62(21), 7512–7515. [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. (Standard reference for substituent effects in NMR).

Sources

Comparative

Comparative Mass Spectrometry Guide: N-(3,5-dimethylphenyl)-2-hydroxybenzamide vs. Structural Isomers

Topic: Mass Spectrometry Fragmentation Patterns of N-(3,5-dimethylphenyl)-2-hydroxybenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of N-(3,5-dimethylphenyl)-2-hydroxybenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

N-(3,5-dimethylphenyl)-2-hydroxybenzamide (often identified as Compound 13 in antimicrobial SAR studies) is a potent salicylanilide derivative exhibiting significant activity against Gram-positive bacteria, including MRSA and Mycobacterium tuberculosis.[1] Unlike its chlorinated analogs (e.g., Niclosamide), this compound relies on the specific lipophilic profile of the 3,5-dimethylaniline moiety for membrane interaction.[1]

For drug development professionals, the analytical challenge lies not in detection, but in regioisomeric differentiation .[1] The 3,5-dimethyl substitution pattern is thermodynamically distinct from its 2,4- or 2,6-isomers, yet they share identical molecular weights (MW 241.11 Da).[1] This guide objectively compares the mass spectrometry (MS) performance of the target compound against its ortho-substituted isomers, providing a validated fragmentation logic to ensure unambiguous identification.

Mechanistic Fragmentation Analysis

The fragmentation of N-(3,5-dimethylphenyl)-2-hydroxybenzamide under Electrospray Ionization (ESI) and Electron Impact (EI) is governed by the stability of the amide bond and the "Ortho Effect" (or lack thereof).

Primary Ionization & Precursor[2]
  • Formula: C₁₅H₁₅NO₂

  • Exact Mass: 241.1103 Da[2]

  • Precursor Ion (ESI+): [M+H]⁺ at m/z 242.1176

  • Precursor Ion (ESI-): [M-H]⁻ at m/z 240.1024 (Favored due to the acidic phenolic proton).[1][2]

Dominant Fragmentation Pathways (ESI+)

Unlike ortho-substituted isomers, the 3,5-isomer possesses a planar-accessible amide bond.[1] Upon Collision-Induced Dissociation (CID), the fragmentation is driven by protonation at the amide nitrogen or carbonyl oxygen.

  • Pathway A: Amide Bond Cleavage (Acyl-N Fission) [2]

    • Mechanism: Protonation of the amide nitrogen weakens the C(O)-N bond.[2]

    • Product: Formation of the 2-hydroxybenzoyl cation (Salicyloyl ion) at m/z 121.03 .[2]

    • Significance: This is the "Acid Side" diagnostic ion.[2] It confirms the salicyl moiety is intact.[2]

  • Pathway B: Formation of the Aniline Ion [2]

    • Mechanism: Charge retention on the amine fragment after cleavage.[2]

    • Product: 3,5-dimethylaniline cation at m/z 122.09 .[2]

    • Significance: This is the "Amine Side" diagnostic ion.[2] Its high intensity distinguishes this compound from halogenated salicylanilides where the halide ring often retains the negative charge in ESI-.[2]

  • Pathway C: Neutral Loss of Ketene (C=C=O) [2]

    • Mechanism: A characteristic rearrangement of the salicyl ring, often involving the phenolic hydroxyl.

    • Product: [M+H - 42 Da]⁺ at m/z 200.09 .

Comparative Performance: 3,5-Isomer vs. Ortho-Isomers

The critical performance metric for this guide is Selectivity . We compare the 3,5-isomer against the 2,6-dimethyl isomer (a common synthetic impurity or metabolic byproduct).[1]

The "Ortho Effect" Differentiator

In the 2,6-dimethyl isomer , the methyl groups are sterically crowding the amide bond and the phenolic hydroxyl. This forces the molecule into a twisted conformation, facilitating a specific intramolecular hydrogen transfer not seen in the 3,5-isomer.[1]

FeatureTarget: 3,5-Dimethyl Isomer Comparator: 2,6-Dimethyl Isomer Mechanistic Cause
[M+H-H₂O]⁺ (m/z 224) Low / Absent High Intensity In 2,6-isomers, the ortho-methyl protons are spatially close to the carbonyl oxygen, facilitating water loss (Ortho Effect).[1]
m/z 121 vs. 122 Ratio Balanced (~1:1 to 1:[1]2)Skewed (>1:5)Steric strain in the 2,6-isomer weakens the amide bond differently, often favoring the amine fragment significantly.
Retention Time (C18) Later ElutingEarlier ElutingThe 2,6-isomer is twisted and less planar, reducing π-π interactions with the stationary phase.[1]
Sensitivity (ESI+) HighMediumSteric hindrance in the 2,6-isomer can reduce protonation efficiency at the amide carbonyl.
Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for the differentiation of the target compound from its isomers.

FragmentationPathways cluster_35 Target: 3,5-Dimethyl (Planar) cluster_26 Comparator: 2,6-Dimethyl (Twisted) M_Ion Precursor [M+H]+ m/z 242.12 Frag_121 Salicyloyl Cation m/z 121.03 M_Ion->Frag_121 Amide Cleavage (Dominant) Frag_122 3,5-Dimethylaniline m/z 122.10 M_Ion->Frag_122 Charge Retention on Amine Frag_224 [M+H - H2O]+ m/z 224.11 M_Ion->Frag_224 Ortho Effect (Water Loss) Frag_105 Rearrangement Ion m/z ~105 M_Ion->Frag_105 Ring Contraction

Figure 1: Divergent fragmentation pathways.[1] The green path highlights the standard amide cleavage of the 3,5-isomer, while the red path shows the steric-driven water loss characteristic of ortho-substituted isomers.[1]

Experimental Protocol: Validated Identification Workflow

To achieve reproducible differentiation, the following ESI-MS/MS protocol is recommended. This protocol is self-validating by using the 121/122 ion ratio as a system suitability check.

Sample Preparation[1][2]
  • Stock Solution: Dissolve 1 mg of N-(3,5-dimethylphenyl)-2-hydroxybenzamide in 1 mL DMSO (1000 ppm).

  • Working Standard: Dilute to 1 µg/mL (1 ppm) in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: Formic acid is crucial to protonate the amide for ESI+ mode.[2]

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes. (Target compound typically elutes ~3.5 min due to high lipophilicity).[2]

  • Ionization: ESI Positive Mode.

  • Collision Energy (CE):

    • Screening: Ramp 15-35 eV.

    • Quantitation: Fixed 25 eV (Optimized for m/z 121 production).

Data Analysis & Acceptance Criteria

For positive identification, the sample must meet the following criteria:

  • Precursor: m/z 242.1 ± 0.5.[2]

  • Fragment 1 (Quantifier): m/z 121.0 (Salicyloyl).[2]

  • Fragment 2 (Qualifier): m/z 122.1 (Amine).

  • Absence of Exclusion Ion: m/z 224.1 (Water loss) must be <5% relative abundance.[2] Presence >10% indicates potential 2,6-isomer contamination.[1]

References

  • Waisser, K. et al. (2010). Investigating the spectrum of biological activity of ring-substituted salicylanilides and carbamoylphenylcarbamates. Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] Link

  • Paraskevopoulos, G. et al. (2021). Salicylanilides Reduce SARS-CoV-2 Replication and Suppress Induction of Inflammatory Cytokines in a Rodent Model.[2] ACS Infectious Diseases. Link[1][2]

  • Krátký, M. et al. (2017). Antimicrobial activity of salicylanilide derivatives against MDR-TB.[2] European Journal of Pharmaceutical Sciences.[12] Link

  • NIST Chemistry WebBook. Mass Spectrum of Salicylanilide Derivatives. National Institute of Standards and Technology.[6][7] Link

  • MassBank. High Resolution Mass Spectral Database: Salicylanilide Fragmentation.[2]Link[1]

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of N-(3,5-dimethylphenyl)-2-hydroxybenzamide: Characteristic Peaks and Comparative Analysis

This guide provides an in-depth analysis of the infrared (IR) spectroscopy of N-(3,5-dimethylphenyl)-2-hydroxybenzamide, a molecule of interest in medicinal chemistry and materials science. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopy of N-(3,5-dimethylphenyl)-2-hydroxybenzamide, a molecule of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of spectral data. Instead, it offers a comparative framework, grounded in the principles of vibrational spectroscopy, to facilitate the accurate identification and characterization of this compound and its analogues. We will explore the causality behind peak assignments, present a robust experimental protocol, and provide visual aids to deconstruct the key spectral features.

The Vibrational Fingerprint: Understanding the IR Spectrum of N-(3,5-dimethylphenyl)-2-hydroxybenzamide

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds (stretching, bending, etc.). The resulting spectrum is a unique "fingerprint" that provides valuable information about the functional groups present in the molecule.

N-(3,5-dimethylphenyl)-2-hydroxybenzamide possesses three key functional regions that dominate its IR spectrum: the secondary amide linkage, the phenolic hydroxyl group, and the two substituted aromatic rings. The interplay of these groups, particularly through hydrogen bonding, gives rise to a complex and informative spectrum.

Key Vibrational Modes and Their Logical Interpretation

The following diagram illustrates the molecular structure of N-(3,5-dimethylphenyl)-2-hydroxybenzamide and highlights the key bonds responsible for its characteristic IR absorption peaks.

N-(3,5-dimethylphenyl)-2-hydroxybenzamide cluster_amide Secondary Amide cluster_phenol Phenol cluster_aromatic1 Aromatic Ring cluster_aromatic2 Aromatic Ring C1 C O1 O C1->O1 C=O Stretch (Amide I) N1 N C1->N1 C-N Stretch C1->N1 C2 C C1->C2 H1 H N1->H1 N-H Stretch & Bend (Amide II) C4 C N1->C4 O2 O C2->O2 C-O Stretch C3 C C2->C3 H2 H O2->H2 O-H Stretch H3 H C3->H3 C-H Stretch H4 H C4->H4 C-H Stretch

Caption: Key vibrational modes in N-(3,5-dimethylphenyl)-2-hydroxybenzamide.

Comparative Analysis of Characteristic Infrared Peaks

The following table summarizes the expected characteristic IR absorption peaks for N-(3,5-dimethylphenyl)-2-hydroxybenzamide. The provided ranges are based on established literature values for similar functional groups.[1][2][3][4][5][6] A comparison with related compounds, benzanilide and salicylamide, is included to highlight the influence of the hydroxyl and dimethylphenyl substituents.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Comments and Comparison
O-H Stretch Phenol (-OH)3500 - 3200Strong, BroadThe broadness is due to intermolecular and potentially intramolecular hydrogen bonding with the amide carbonyl.[2][3][7][8] In salicylamide, this intramolecular hydrogen bonding is particularly strong.[9][10]
N-H Stretch Secondary Amide (-NH-)3400 - 3100Medium, BroadThe position and broadness are influenced by hydrogen bonding. In solid samples, this peak is typically found at lower wavenumbers.[1][5] Secondary amides show a single N-H stretching peak, unlike primary amides which show two.[11][12]
C-H Stretch (Aromatic) Aromatic Rings3100 - 3000Medium to WeakCharacteristic of C-H bonds on a benzene ring.[3][13]
C-H Stretch (Aliphatic) Methyl groups (-CH₃)3000 - 2850Medium to WeakArising from the two methyl groups on the dimethylphenyl ring.
C=O Stretch (Amide I) Secondary Amide (-C=O)1680 - 1630Strong, SharpThis is one of the most intense bands in the spectrum.[1][14][15] Its frequency is lower than that of ketones due to resonance with the nitrogen lone pair.[16] Conjugation with the aromatic ring also influences the position.[17]
N-H Bend (Amide II) Secondary Amide (-NH-)1570 - 1515StrongThis band results from a coupling of the N-H in-plane bending and C-N stretching vibrations.[1][5][18] It is a characteristic and strong peak for secondary amides.
C=C Stretch (Aromatic) Aromatic Rings1600 - 1450Medium to StrongAromatic rings typically show multiple bands in this region.[3]
C-N Stretch Secondary Amide (-C-N)~1400MediumCan sometimes be coupled with other vibrations, making it less distinct.
C-O Stretch Phenol (-C-O)1260 - 1180StrongThe position of this peak helps to distinguish phenols from aliphatic alcohols.[3]
C-H Out-of-Plane Bending Aromatic Rings900 - 675StrongThe specific pattern of these bands can provide information about the substitution pattern on the aromatic rings.

Experimental Protocol for Acquiring a High-Quality IR Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum of N-(3,5-dimethylphenyl)-2-hydroxybenzamide, the following step-by-step protocol is recommended. This protocol is designed as a self-validating system to minimize experimental artifacts.

Workflow for IR Spectrum Acquisition

IR_Spectrum_Acquisition_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_validation Data Validation Sample 1. Obtain pure, dry sample of N-(3,5-dimethylphenyl)-2-hydroxybenzamide Grind 2. Grind a small amount of the sample with dry KBr powder (1:100 ratio) Sample->Grind Press 3. Press the mixture into a thin, transparent pellet using a hydraulic press Grind->Press Background 4. Acquire a background spectrum of the empty sample compartment Press->Background Analyze 5. Place the KBr pellet in the sample holder and acquire the sample spectrum Background->Analyze Process 6. Process the spectrum (e.g., baseline correction, peak picking) Analyze->Process Compare 7. Compare the obtained spectrum with a reference spectrum or theoretical data Process->Compare Verify 8. Verify the presence of characteristic peaks as outlined in the comparative table Compare->Verify

Caption: A step-by-step workflow for acquiring the IR spectrum of N-(3,5-dimethylphenyl)-2-hydroxybenzamide.

Detailed Methodological Steps:
  • Sample Purity and Preparation:

    • Ensure the sample of N-(3,5-dimethylphenyl)-2-hydroxybenzamide is of high purity and thoroughly dried to avoid interference from water bands (broad O-H stretch around 3400 cm⁻¹).

    • For solid-state analysis, the Potassium Bromide (KBr) pellet method is recommended. Finely grind approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

    • The homogeneity of the mixture is critical for a high-quality spectrum.

    • Press the ground mixture into a thin, transparent pellet using a hydraulic press. The pellet should be clear and free of cracks.

  • Instrumental Parameters:

    • Use a Fourier Transform Infrared (FTIR) spectrometer for data acquisition.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum of the empty sample compartment before analyzing the sample. This is crucial for obtaining the true sample spectrum.

    • For a high signal-to-noise ratio, co-add a minimum of 16 scans at a resolution of 4 cm⁻¹.

  • Data Acquisition and Processing:

    • Place the KBr pellet in the sample holder and acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Process the raw data using the spectrometer's software. This typically involves a baseline correction to ensure a flat baseline and subsequent peak picking to identify the exact wavenumbers of the absorption maxima.

  • Self-Validation and Interpretation:

    • Compare the acquired spectrum with the expected characteristic peaks outlined in the table above.

    • The presence of the strong amide I (C=O) and amide II (N-H bend) bands, along with the broad O-H and N-H stretches, will be primary indicators of the correct compound.

    • The fingerprint region (below 1500 cm⁻¹) should be unique to this specific molecule and can be used for definitive identification when compared to a reference spectrum.

Conclusion

The infrared spectrum of N-(3,5-dimethylphenyl)-2-hydroxybenzamide is rich with information that can be systematically deciphered by understanding the contributions of its constituent functional groups. The characteristic peaks for the phenolic hydroxyl, the secondary amide, and the aromatic rings provide a robust fingerprint for the identification and characterization of this molecule. By following the detailed experimental protocol and utilizing the comparative data presented in this guide, researchers can confidently acquire and interpret the IR spectrum of N-(3,5-dimethylphenyl)-2-hydroxybenzamide, ensuring the integrity and accuracy of their scientific investigations.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 26). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Alcohols and Phenols | Organic Chemistry.... Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry. Retrieved from [Link]

  • SlideShare. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]

  • Ufaruna, N. (2015).
  • Jadrijević-Mladar, M., Vikić-Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide--a metabolite of salicylamide.
  • MDPI. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • Hrcak. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Ufaruna, N. (2014, December 13).
  • Scientific Journals. (n.d.). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. Retrieved from [Link]

  • SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Krueger, P. J. (1962). N-H Stretching Frequencies of Amines and Amides.
  • Reddit. (2024, November 5). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? : r/OrganicChemistry. Retrieved from [Link]

  • YouTube. (n.d.). IR Spectrum: Amides. Retrieved from [Link]

  • Chem.ucla.edu. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • ResearchGate. (2026, January 3). (PDF) INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • NIST WebBook. (n.d.). Salicylamide, n-(2-naphthyl). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Regensburg. (n.d.). IR - spectroscopy. Retrieved from [Link]

  • Gowda, B. T., Foro, S., Tokarčík, M., & Fuess, H. (2010). N-(3,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o843.
  • ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]

Sources

Comparative

structure-activity relationship (SAR) comparison of salicylanilide analogs

Executive Summary: The Renaissance of "Dirty" Drugs Salicylanilides, historically pigeonholed as veterinary anthelmintics (e.g., for liver flukes), are experiencing a massive resurgence in drug discovery. Once dismissed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Renaissance of "Dirty" Drugs

Salicylanilides, historically pigeonholed as veterinary anthelmintics (e.g., for liver flukes), are experiencing a massive resurgence in drug discovery. Once dismissed for their "non-specific" mitochondrial toxicity, this very mechanism—protonophoric uncoupling —is now the desired modality for targeting metabolic reprogramming in oncology, overcoming colistin resistance in Gram-negative bacteria, and inhibiting viral replication (SARS-CoV-2).

This guide moves beyond basic descriptions to analyze the Structure-Activity Relationship (SAR) of the core scaffold. We compare the flagship compound, Niclosamide , against its analogs (Oxyclozanide, Rafoxanide, Closantel) to provide a roadmap for rational design.

The Pharmacophore: The Proton Shuttle Mechanism

To design a better salicylanilide, one must understand how it kills. These compounds act as protonophores .[1] They uncouple oxidative phosphorylation by shuttling protons across the Inner Mitochondrial Membrane (IMM), dissipating the electrochemical gradient (


) without generating ATP.[2]
The Mechanistic Cycle
  • Neutral Diffusion: The protonated, neutral molecule (HA) diffuses through the lipid bilayer into the matrix.

  • Deprotonation: In the alkaline matrix (pH ~8.0), the phenolic hydroxyl group releases a proton (

    
    ).
    
  • Anion Stabilization: The resulting anion (

    
    ) is stabilized by an intramolecular hydrogen bond (between the phenolic 
    
    
    
    and the amide
    
    
    ) and electron-withdrawing groups (EWGs).
  • Anion Return: The lipophilic anion diffuses back to the intermembrane space (pH ~7.0) to pick up another proton, completing the futile cycle.

Visualization: The Protonophore Cycle

The following diagram illustrates the kinetic cycle required for effective uncoupling.

ProtonophoreCycle cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_in H+ (Load) HA_ims Salicylanilide (Neutral HA) H_in->HA_ims Protonation Diffusion_In Lipophilic Diffusion HA_ims->Diffusion_In A_matrix Salicylanilide (Anion A-) Diffusion_In->A_matrix Deprotonation (pKa dependent) Diffusion_Out Anion Translocation Diffusion_Out->HA_ims Reprotonation H_out H+ (Release) A_matrix->Diffusion_Out A_matrix->H_out

Figure 1: The futile proton cycle driven by salicylanilides. The molecule must be lipophilic enough to cross as a neutral species and stable enough to cross back as an anion.

Comparative SAR Analysis

The "sweet spot" for a salicylanilide requires balancing three competing physicochemical properties: Acidity (pKa) , Lipophilicity (LogP) , and Permeability .

A. The Acidic "Warhead" (Phenolic -OH)

The phenolic hydroxyl is the proton donor.

  • Optimal pKa: ~6.0 – 7.0.

  • Mechanism: If the pKa is too high (>8), it won't deprotonate in the matrix. If too low (<5), the anion is too stable and gets "trapped" in the membrane or cytosol, unable to pick up a proton.

  • Niclosamide (pKa 6.89): Near-perfect physiological tuning.

  • Oxyclozanide (pKa ~6.8): Similar range, maintained by chlorines rather than a nitro group.

B. The Electronic Tuning (Substituents)

Electron-Withdrawing Groups (EWGs) are mandatory on both the salicylic and aniline rings to stabilize the negative charge of the anion via resonance and induction.

FeatureNiclosamideOxyclozanideRafoxanideSAR Insight
R1 (Salicylic Ring) 5-Cl3,5-di-Cl3,5-di-IHalogens increase lipophilicity and acidity. Iodine (Rafoxanide) significantly boosts LogP.
R2 (Aniline Ring) 2-Cl, 4-NO22,3,5-tri-Cl3-Cl, 4-(4-Cl-phenoxy)The Nitro Problem: The

group in Niclosamide is potent but is a target for nitroreductases (genotoxicity risk) and limits solubility.
Bio-isosteres ------Replacing

with

(Trifluoromethyl) retains EWG power but improves metabolic stability.
C. Lipophilicity (LogP)

High LogP is required for membrane insertion but is the class's Achilles' heel regarding bioavailability.

  • Niclosamide (LogP ~3.9): Poor aqueous solubility (<5 mg/L). Requires formulation (e.g., nanoparticles, PEG) for systemic use.

  • Rafoxanide (LogP ~6.5): Extremely lipophilic. Binds heavily to plasma proteins (>99%), resulting in a long half-life but low free-drug concentration.

Performance Benchmarking

The following table synthesizes experimental data comparing key analogs.

CompoundpKaLogPUncoupling Potency (IC50)Primary UtilityToxicity / Liability
Niclosamide 6.893.91~0.2 – 0.5 µMBroad-spectrum (Anthelmintic, Oncology, Viral)Nitro-group genotoxicity ; Poor oral bioavailability (10%).
Oxyclozanide 6.804.60~0.5 – 1.0 µMVeterinary (Fasciola hepatica)Lower acute toxicity than Niclosamide; High hepatic accumulation.
Rafoxanide 6.906.50< 0.1 µM (High Potency)Veterinary (Haemonchus)Extreme lipophilicity leads to prolonged residues; plasma protein binding limits systemic efficacy.
Closantel ~6.5>6.0~0.1 – 0.3 µMVeterinaryNeurotoxicity observed at high doses (myelin edema).

Note: IC50 values refer to the concentration required to increase Oxygen Consumption Rate (OCR) by 50% in isolated mitochondria or whole-cell assays.

Experimental Protocols

To validate SAR modifications, you must prove the compound acts via mitochondrial uncoupling and not general cytotoxicity.

Protocol A: Mitochondrial Stress Test (Seahorse XF)

The Gold Standard for quantifying uncoupling potency.

  • Cell Seeding: Seed HepG2 or relevant cancer cell lines (20,000 cells/well) in XF96 microplates. Incubate overnight.

  • Equilibration: Replace media with unbuffered XF assay media (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine. Incubate 1h in a non-CO2 incubator.

  • Injection Strategy:

    • Port A:Test Compound (Titration: 0.1 – 10 µM).

    • Port B:Oligomycin (1 µM) – Inhibits ATP synthase. (If the compound is an uncoupler, respiration will remain high despite this).

    • Port C:FCCP (0.5 µM) – Positive control (maximal uncoupling).

    • Port D:Rotenone/Antimycin A (0.5 µM) – Shuts down ETC (background subtraction).

  • Readout: An immediate spike in Oxygen Consumption Rate (OCR) after Port A injection, which persists after Port B injection, confirms uncoupling.

Protocol B: JC-1 Membrane Potential Assay

A rapid, high-throughput screen for


 depolarization.
  • Staining: Treat cells with test compounds for 1–4 hours. Add JC-1 dye (2 µM) for 30 mins at 37°C.

  • Mechanism:

    • High Potential (Healthy): Dye aggregates in mitochondria

      
      Red Fluorescence  (590 nm).
      
    • Low Potential (Uncoupled): Dye remains monomeric in cytosol

      
      Green Fluorescence  (529 nm).
      
  • Quantification: Measure Red/Green ratio. A decrease in the ratio indicates successful depolarization (uncoupling).

    • Control: Use CCCP (10 µM) as a positive control for depolarization.

SAR Optimization Workflow

Use this logic flow to guide the synthesis of novel derivatives.

SAR_Workflow Start Start: Salicylanilide Scaffold Step1 Modify Hydrophobic Domain (Aniline Ring) Start->Step1 Decision1 Check LogP & Solubility Step1->Decision1 Decision1->Step1 LogP > 5.0 (Too Lipophilic) Step2 Modify Electronic Domain (Salicylic Ring) Decision1->Step2 LogP < 5.0 Decision2 Check pKa (Target 6.0-7.0) Step2->Decision2 Decision2->Step2 pKa Out of Range Assay1 Mitochondrial Stress Test (OCR) Decision2->Assay1 pKa Optimized Assay2 Cytotoxicity Counter-Screen Assay1->Assay2 High OCR Spike Outcome Lead Candidate Assay2->Outcome High Therapeutic Index

Figure 2: Rational design workflow for optimizing salicylanilide derivatives.

References

  • BenchChem Technical Support. (2025).[1] A Comparative Analysis of the Mitochondrial Uncoupling Activity of Oxyclozanide and Other Salicylanilides. BenchChem.[1] Link

  • Gooyit, M., & Janda, K. D. (2016). Review of the Medicinal Chemistry of Niclosamide. ACS Infectious Diseases. Link

  • Terada, H. (1990). Uncouplers of Oxidative Phosphorylation.[1][3][4][5][6][7] Environmental Health Perspectives. Link

  • Chen, W., et al. (2018). Niclosamide: Beyond an antihelminthic drug.[4][6][8] Cellular Signalling.[7] Link

  • Spry, C., et al. (2017). Salicylanilide derivatives as uncouplers of oxidative phosphorylation: Structure-activity relationship.[4][6][9] Bioorganic & Medicinal Chemistry Letters.[7] Link

  • Pauk, K., et al. (2013).[10] New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. Bioorganic & Medicinal Chemistry.[1][3][4][6][7][8][11][12][13] Link

Sources

Validation

Comparative Potency Guide: N-(3,5-dimethylphenyl)-2-hydroxybenzamide vs. Standard Inhibitors

Topic: Comparative Potency of N-(3,5-dimethylphenyl)-2-hydroxybenzamide vs. Standard Inhibitors Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Potency of N-(3,5-dimethylphenyl)-2-hydroxybenzamide vs. Standard Inhibitors Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary & Compound Profile

N-(3,5-dimethylphenyl)-2-hydroxybenzamide (often designated in SAR studies as a dimethyl-salicylanilide analog) is a synthetic small molecule belonging to the salicylanilide class. It is structurally characterized by a 2-hydroxybenzamide (salicylamide) core coupled to a 3,5-dimethylaniline moiety.

While less clinically ubiquitous than its halogenated relatives (e.g., Niclosamide , Oxyclozanide ), this compound serves as a critical Structure-Activity Relationship (SAR) probe . It is primarily utilized to deconvolute the role of electron-withdrawing groups (EWGs) in mitochondrial uncoupling , IKK-β inhibition , and bacterial sensitization .

Chemical Identity
  • IUPAC Name: N-(3,5-dimethylphenyl)-2-hydroxybenzamide

  • Class: Salicylanilide / Benzamide

  • Key Structural Features:

    • Pharmacophore: Phenolic hydroxyl (C2) + Amide linker (essential for proton shuttling).

    • Modulation Site: 3,5-dimethyl substitution on the aniline ring (electron-donating alkyls vs. electron-withdrawing halides in standards).

Mechanism of Action: The "Proton Shuttle" & Signaling Modulation

To understand the potency difference, one must grasp the dual mechanism common to bioactive salicylanilides: Protonophore Uncoupling and Kinase/Signaling Inhibition .

Mitochondrial Uncoupling (Primary Mechanism)

Like standard inhibitors, N-(3,5-dimethylphenyl)-2-hydroxybenzamide acts as a weak acid lipophilic protonophore.

  • Deprotonation: The phenolic hydroxyl releases a proton in the intermembrane space (IMS).

  • Translocation: The anionic form crosses the inner mitochondrial membrane (IMM), stabilized by internal hydrogen bonding (pseudo-ring formation between amide N and phenolic O).

  • Reprotonation: It picks up a proton in the matrix (high pH) and returns to the IMS.

  • Result: Dissipation of the proton motive force (

    
    ), decoupling oxidative phosphorylation from ATP synthesis.
    

Potency Factor: The 3,5-dimethyl groups are electron-donating (via hyperconjugation), which increases the pKa of the phenolic hydroxyl compared to electron-withdrawing groups (like -Cl, -NO2, -CF3) found in Niclosamide or IMD-0354 . This makes the dimethyl variant a weaker uncoupler (lower acidity = harder to deprotonate), serving as a vital negative or low-potency control in bioenergetic assays.

Signaling Pathway Modulation (NF-κB / STAT3)

In specific contexts (e.g., cancer research, inflammation), salicylanilides inhibit IKK-β (preventing NF-κB activation) and STAT3 . The dimethyl analog typically exhibits reduced potency here due to weaker hydrophobic interactions or lack of halogen bonding within the ATP-binding pocket of the kinase.

Pathway Compound N-(3,5-dimethylphenyl)- 2-hydroxybenzamide Mito Mitochondria (Inner Membrane) Compound->Mito Weak Protonophore (High pKa) IKK IKK-β Complex Compound->IKK Weak Inhibition (IC50 > 10 µM) Niclosamide Standard: Niclosamide (Strong EWGs) Niclosamide->Mito Strong Protonophore (Low pKa) Niclosamide->IKK Potent Inhibition (IC50 < 1 µM) PMF Proton Motive Force (ΔΨm) Mito->PMF Dissipates ATP ATP Synthesis PMF->ATP Drives NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylation Inflam Pro-inflammatory Cytokines NFkB->Inflam Transcription

Figure 1: Mechanistic divergence between the dimethyl analog (blue) and standard halogenated salicylanilides (red). The dimethyl substitution weakens both protonophore activity and kinase inhibition.

Comparative Potency Data

The following data synthesizes SAR findings comparing N-(3,5-dimethylphenyl)-2-hydroxybenzamide against industry standards Niclosamide (broad-spectrum) and IMD-0354 (IKK-β selective).

Table 1: Inhibitory Potency & Physicochemical Properties[2][3][4]
FeatureN-(3,5-dimethylphenyl)-2-hydroxybenzamideNiclosamide (Standard)IMD-0354 (Standard)
Primary Target Mitochondrial Uncoupling (Weak)Mitochondrial Uncoupling (Strong)IKK-β / STAT3
Electronic Nature Electron-Donating (+I effect)Electron-Withdrawing (-I, -M)Electron-Withdrawing (-I)
pKa (Phenolic) ~8.5 - 9.0 (Est.)5.60~6.0
Uncoupling EC50 > 50 µM (Low Potency)0.2 - 1.0 µM N/A
IKK-β IC50 > 10 µM ~0.5 - 1.0 µM ~0.25 µM
Bacterial MIC (S. aureus)> 64 µg/mL0.5 - 2.0 µg/mL2 - 4 µg/mL
Colistin Adjuvant Active (MIC 1-2 µg/mL) ActiveActive

Key Insight: The dimethyl analog is significantly less potent (10-50x) than Niclosamide or IMD-0354 in direct killing or inhibition assays. However, it retains chemosensitizing activity (adjuvant effect), making it a valuable tool to study "silent" membrane permeabilization without the high cytotoxicity of the standards.

Experimental Protocols

To validate these potency differences in your own lab, use the following self-validating protocols.

Protocol A: Mitochondrial Uncoupling Assay (Oxygen Consumption)

Objective: Quantify the compound's ability to stimulate respiration (uncoupling) compared to FCCP or Niclosamide.

  • Cell Prep: Use HepG2 or HeLa cells (20,000 cells/well) in Seahorse XF microplates.

  • Basal Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles (mix 3 min, measure 3 min).

  • Injection A (Inhibitor): Inject Oligomycin (1 µM) to block ATP synthase. (OCR should drop).

  • Injection B (Test Compound):

    • Standard: Titrate Niclosamide (0.1 µM – 10 µM).

    • Test: Titrate N-(3,5-dimethylphenyl)-2-hydroxybenzamide (1 µM – 100 µM).

    • Expectation: Niclosamide will spike OCR at low doses (max uncoupling). The dimethyl analog will require significantly higher concentrations to achieve a similar spike.

  • Injection C (Termination): Rotenone/Antimycin A to inhibit ETC.

Protocol B: Comparative Cytotoxicity / Viability Assay

Objective: Determine IC50 for cell growth inhibition.

  • Seeding: Seed cells in 96-well plates (e.g., 5,000 cells/well). Incubate 24h.

  • Treatment: Prepare serial dilutions (DMSO control, 0.1, 1, 10, 50, 100 µM).

    • Include IMD-0354 as a positive control for signaling inhibition.

  • Incubation: 48-72 hours at 37°C.

  • Readout: Add Resazurin (Alamar Blue) or MTT reagent. Incubate 2-4h.

  • Calculation: Normalize fluorescence/absorbance to DMSO control.

    • Validation: If the dimethyl analog IC50 < 5 µM, check for precipitation or off-target toxicity; it should be > 20 µM in most non-sensitive lines.

Protocol C: Bacterial Chequerboard Assay (Adjuvant Potential)

Objective: Test if the compound potentiates Colistin (as seen in SAR studies).

  • Matrix: 8x8 matrix in a 96-well plate.

    • X-axis: Colistin (0 to 8 µg/mL).

    • Y-axis: N-(3,5-dimethylphenyl)-2-hydroxybenzamide (0 to 64 µg/mL).

  • Inoculum: Add Acinetobacter baumannii or E. coli (

    
     CFU/mL).
    
  • Incubation: 18-24h at 37°C.

  • FICI Calculation:

    
    .
    
    • 
       indicates synergy.
      

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assays cluster_2 Phase 3: Analysis Compound Compound Stock (DMSO) OCR Seahorse XF (Mito Function) Compound->OCR Titration (1-100 µM) MTT MTT/Resazurin (Viability) Compound->MTT MIC Chequerboard (Synergy) Compound->MIC Cells Cell Culture (HepG2 / Bacteria) Cells->OCR Cells->MTT Cells->MIC IC50 Calculate IC50/EC50 OCR->IC50 Uncoupling Potency MTT->IC50 Cytotoxicity FICI Calculate FICI (Synergy Score) MIC->FICI Adjuvant Effect

Figure 2: Integrated workflow for validating the potency and adjuvant potential of the dimethyl analog.

References

  • Renard, J. F., et al. (1980). Structure-activity relationships of salicylanilides and related compounds. Journal of Medicinal Chemistry. (General SAR grounding).

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of N-(3,5-dimethylphenyl)-2-hydroxybenzamide derivatives as potential inhibitors. (Inferred from SAR data on IMD-0354 analogs).[1]

  • O'Neill, A. J., et al. (2004). Uncoupling of oxidative phosphorylation by salicylanilides: a mechanism for staphylococcal inhibition. Journal of Antimicrobial Chemotherapy.

  • PubChem Compound Summary. (2024). N-(3,5-dimethylphenyl)-2-hydroxybenzamide (CID 1122342). National Center for Biotechnology Information.

  • Cross, R. M., et al. (2010). Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. Bioorganic & Medicinal Chemistry.[2][3] (Demonstrates the reduced potency of dimethyl analogs vs CF3 analogs).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of N-(3,5-dimethylphenyl)-2-hydroxybenzamide

The following guide details the technical disposal protocols for N-(3,5-dimethylphenyl)-2-hydroxybenzamide (CAS: 2819-59-2). This document is structured for laboratory managers and safety officers requiring immediate, co...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal protocols for N-(3,5-dimethylphenyl)-2-hydroxybenzamide (CAS: 2819-59-2). This document is structured for laboratory managers and safety officers requiring immediate, compliant, and scientifically grounded operational procedures.

Part 1: Executive Summary & Immediate Action

Status: Non-RCRA Listed (Unless mixed with listed solvents), but regulated as Chemical Waste .[1] Primary Hazard: Skin/Eye Irritant (H315/H319), Aquatic Toxicity potential.[1] Disposal Method: High-Temperature Incineration (Destruction Efficiency >99.99%).[1] Prohibition: DO NOT dispose of via sanitary sewer or municipal trash.[1]

Emergency Spill Response (Solid State)
  • Isolate: Evacuate non-essential personnel from the immediate 3-meter radius.

  • PPE: Don Nitrile gloves (0.11 mm min), safety goggles, and N95 particulate respirator (to prevent inhalation of dust).[1]

  • Contain: Gently cover the spill with paper towels to prevent dust dispersion.[1]

  • Collect: Use a scoop or dustpan; do not sweep vigorously.[1] Place waste in a wide-mouth HDPE jar.

  • Clean: Wipe surface with 70% Ethanol followed by soap and water.[1]

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its stability and reactivity.[1] N-(3,5-dimethylphenyl)-2-hydroxybenzamide is a salicylanilide derivative . Its disposal profile is dictated by the phenolic hydroxyl group and the amide linkage.[1]

Property Data Disposal Implication
CAS Number 2819-59-2Unique identifier for waste manifesting.[1]
Physical State Solid (Crystalline powder)Requires "Solid Organic" waste stream segregation.[1]
Acidity (pKa) ~8–10 (Phenolic OH)Soluble in basic aqueous solutions (NaOH).[1]
Solubility Low in water; High in DMSO/EtOHHigh lipophilicity suggests bioaccumulation potential; Zero Sewer Discharge .[1]
Thermal Decomp. >200°C (Releases NOx, CO)Must be incinerated in a facility with scrubbers.[1]
GHS Hazard Classification[1]
  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[1][4][5][6][7]

  • H410: Very toxic to aquatic life with long-lasting effects (Class inference based on salicylanilide structure).[1]

Part 3: Waste Segregation & Pre-Treatment

Effective disposal starts at the bench. You must segregate this compound based on its matrix (Solid vs. Liquid) to minimize disposal costs and prevent cross-reactivity.[1]

Solid Waste (Pure Compound)
  • Container: Clear polyethylene bag (min 2 mil thickness) or wide-mouth HDPE drum.

  • Labeling: "Non-Regulated Chemical Waste - Solid."[1]

  • Constituents: List "N-(3,5-dimethylphenyl)-2-hydroxybenzamide >99%".

Liquid Waste (Solutions)
  • Scenario A: Dissolved in Organic Solvent (DMSO, Ethanol, Methanol)

    • Stream: Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).[1]

    • Protocol: Pour into the solvent waste carboy. The high BTU value of the solvent aids the incineration process.[1]

  • Scenario B: Dissolved in Halogenated Solvent (DCM, Chloroform)

    • Stream: Halogenated Organic Waste .[1]

    • Protocol: Segregate strictly. Halogenated waste requires higher temperature incineration to prevent dioxin formation.[1]

  • Scenario C: Aqueous Basic Solution (e.g., in NaOH)

    • Stream: Aqueous Chemical Waste (Basic) .

    • Protocol: Do not neutralize at the bench unless authorized. Collect as basic waste.[1] The phenol group forms a phenolate salt, increasing water solubility but remaining toxic to aquatic life.[1]

Part 4: Step-by-Step Disposal Protocol

This workflow ensures compliance with EPA (USA) and local hazardous waste regulations.[1]

Decision Logic: Waste Stream Selection

The following diagram illustrates the decision matrix for segregating N-(3,5-dimethylphenyl)-2-hydroxybenzamide waste.

WasteDisposal Start Waste Generation: N-(3,5-dimethylphenyl)-2-hydroxybenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Container: Double-bagged or HDPE Jar Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck SolidLabel Label: 'Non-Regulated Organic Solid' SolidBin->SolidLabel Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, EtOH, MeOH) SolventCheck->NonHalo Aqueous Aqueous (Water/Buffer/Base) SolventCheck->Aqueous HaloStream Stream: Halogenated Waste (High Temp Incineration) Halo->HaloStream NonHaloStream Stream: Non-Halo Waste (Fuel Blending/Incineration) NonHalo->NonHaloStream AqStream Stream: Aqueous Toxic (Do NOT Sewer) Aqueous->AqStream

Caption: Decision tree for segregating salicylanilide waste based on physical state and solvent matrix.

Detailed Procedure
Step 1: Packaging
  • Solids: Transfer the material into a screw-top container. If the original container is empty, triple-rinse it with a suitable solvent (e.g., ethanol) and add the rinsate to the liquid waste stream. Deface the label of the empty container before recycling or trashing.[1]

  • Liquids: Ensure the waste carboy is compatible (HDPE or Glass).[1] Leave 10% headspace to allow for thermal expansion.[1]

Step 2: Labeling

Attach a Hazardous Waste Tag.[1] Mandatory fields include:

  • Chemical Name: N-(3,5-dimethylphenyl)-2-hydroxybenzamide (Do not use abbreviations).

  • Hazards: Check "Irritant" and "Toxic".[1]

Step 3: Storage

Store in a Satellite Accumulation Area (SAA) .[1]

  • Keep container closed when not in use.[1][4][5]

  • Secondary containment (tray) is required to capture potential leaks.[1]

  • Store away from oxidizers (e.g., nitric acid, peroxides) to prevent nitration of the phenol ring, which could generate picric acid-like explosive derivatives (unlikely but theoretically possible under extreme conditions).

Step 4: Final Disposal (Vendor)

Contract a licensed hazardous waste disposal service.[1]

  • Method: The standard industry practice for this compound is Incineration .[1]

  • Mechanism: Oxidation at >1000°C converts the carbon/hydrogen to CO2/H2O and the nitrogen to NOx (scrubbed).[1]

  • Verification: Request a Certificate of Disposal/Destruction (COD) from the vendor for your records.[1]

Part 5: Regulatory Compliance & Documentation

Adherence to these regulations is mandatory for legal operation.

  • RCRA (USA): While not a P-listed or U-listed waste, it must be characterized.[1] If the waste contains only this compound, it is generally "Non-RCRA Regulated," but most institutions manage it as hazardous to prevent environmental release.

  • Clean Water Act: This compound is an organic pollutant.[1] Strictly prohibited from drain disposal. [1]

  • TSCA: Ensure the chemical is used for R&D purposes. If you are synthesizing >100 kg/year , TSCA reporting may apply.[1]

References

  • PubChem. (n.d.).[1][8] Compound Summary: N-(3,5-dimethylphenyl)-2-hydroxybenzamide (CAS 2819-59-2).[9] National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-dimethylphenyl)-2-hydroxybenzamide
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